molecular formula C4H2ClN3O3 B1322429 4-Nitro-1h-pyrazole-3-carbonyl chloride CAS No. 518990-55-1

4-Nitro-1h-pyrazole-3-carbonyl chloride

Cat. No.: B1322429
CAS No.: 518990-55-1
M. Wt: 175.53 g/mol
InChI Key: RZBGKBIWPRUUTO-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazole-3-carbonyl chloride (CAS 518990-55-1) is a versatile chemical building block prized in medicinal and organic chemistry for its reactive carbonyl chloride group and pyrazole heterocycle. Its molecular formula is C 4 H 2 ClN 3 O 3 , with a molecular weight of 175.53 g/mol . The compound serves as a critical precursor for the synthesis of various pharmacologically active pyrazole-carboxamide derivatives, which are prominent in drug discovery efforts . The primary research value of this reagent lies in its application as an intermediate for constructing amide bonds. Specifically, it reacts efficiently with sulfonamide groups to form pyrazole-carboxamides bearing sulfonamide moieties . Such derivatives have demonstrated significant potential as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes, which are important therapeutic targets for conditions like glaucoma, epilepsy, and obesity . The reactive acid chloride group facilitates straightforward nucleophilic acyl substitution with amines, allowing researchers to rapidly generate diverse compound libraries for biological screening. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBGKBIWPRUUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility and stability of 4-Nitro-1h-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-Nitro-1H-pyrazole-3-carbonyl chloride (CAS: 518990-55-1) is a critical electrophilic building block used in the synthesis of pyrazole-based pharmaceuticals and agrochemicals. While pyrazole-3-carbonyl chlorides are noted in the literature for being "remarkably stable" compared to other heterocyclic acid chlorides, this stability is relative. The compound remains a moisture-sensitive electrophile that undergoes rapid hydrolysis to its parent acid (4-nitro-1H-pyrazole-3-carboxylic acid) upon exposure to atmospheric moisture or protic solvents.

This guide provides a standardized protocol for the handling, solubilization, and storage of this compound to prevent investigating "ghost" degradation products in downstream assays.

Part 2: Chemical Identity & Physicochemical Profile

Core Identity
  • IUPAC Name: 4-Nitro-1H-pyrazole-3-carbonyl chloride[1]

  • CAS Number: 518990-55-1[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1]
  • Molecular Weight: 175.53 g/mol [1][3]

  • Physical State: Typically an off-white to yellow crystalline solid.

Tautomerism Alert

Researchers must be aware of the annular tautomerism characteristic of N-unsubstituted pyrazoles. In solution, the proton on the nitrogen is mobile, making the 3- and 5-positions equivalent.

  • Nomenclature: Often listed as 4-nitro-1H-pyrazole-5-carbonyl chloride in databases. These are the same chemical entity unless the N1 position is substituted (e.g., with a methyl group).

Solubility & Solvent Compatibility

The solubility profile is dictated by the compound's dual nature: a polar nitro-pyrazole core and a reactive acyl chloride tail.

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsCompatibilityNotes
Halogenated Dichloromethane (DCM), ChloroformHigh Recommended. Excellent solubility. Ideal for acylation reactions. Must be anhydrous.
Ethers THF, 1,4-Dioxane, MTBEHigh Recommended. Good solubility. THF must be free of peroxides and water.
Polar Aprotic Acetonitrile (MeCN)Medium Recommended. Good for reactions; ensure MeCN is "HPLC Grade" and dried.
Amides DMF, DMAcCaution Use with Care. Can react with acid chlorides to form Vilsmeier-Haack type intermediates (reactive iminium salts).
Protic Water, Methanol, EthanolPROHIBITED Incompatible. Rapid hydrolysis/solvolysis occurs. Converts chloride to acid or ester.
Basic Pyridine, TriethylamineReactive Used as scavengers (bases) in reactions, not as storage solvents. Forms acyl-ammonium salts.

Part 3: Stability & Degradation Mechanisms

Hydrolytic Instability

The primary degradation pathway is hydrolysis. Unlike the parent acid, the chloride is highly susceptible to nucleophilic attack by water.

  • Mechanism: Water attacks the carbonyl carbon, displacing chloride (as HCl) and reforming the carboxylic acid.

  • Impact: The formation of HCl autocatalyzes further degradation and can damage acid-sensitive moieties in complex substrates.

Thermal Stability

The nitro group at the 4-position imparts thermal sensitivity. While the acid chloride is generally stable at room temperature under inert atmosphere, heating above 60°C (especially in a closed system) poses a risk of energetic decomposition due to the nitro-pyrazole core.

Visualization: Degradation & Reactivity Pathways

The following diagram maps the critical stability checkpoints and reaction pathways.

G Acid Parent Acid (Stable Precursor) Chloride 4-Nitro-1H-pyrazole- 3-carbonyl chloride (Reactive Intermediate) Acid->Chloride SOCl2 / Reflux (Activation) Ester Methyl Ester (Stable Deriv.) Chloride->Ester + MeOH (QC Method) Amide Amide Product (Target) Chloride->Amide + Amine / Base (Synthesis) Degradation Hydrolysis Product (Parent Acid + HCl) Chloride->Degradation + H2O (Moisture) (FAST)

Caption: Figure 1. Reactivity network showing the activation of the parent acid, the critical moisture sensitivity of the chloride, and the derivatization pathway for quality control.

Part 4: Handling & Storage Protocols

Storage Protocol (The "Cold & Dry" Rule)

To maximize shelf life, adhere to the following strict conditions:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerate at 2–8°C . For long-term (>1 month), store at -20°C .

  • Container: Glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.

Experimental Handling Workflow

Do not weigh this compound on an open bench on a humid day.

Workflow Start Start: Solid Reagent Check Check Atmosphere (Is humidity <40%?) Start->Check Glovebox Use Glovebox / Glovebag Check->Glovebox No (Humid) Schlenk Use Schlenk Technique (N2/Ar Balloon) Check->Schlenk Yes (Dry) Solubilize Dissolve in Anhydrous DCM/THF Glovebox->Solubilize Schlenk->Solubilize Use Immediate Use in Reaction Solubilize->Use

Caption: Figure 2. Decision tree for handling moisture-sensitive acid chlorides based on environmental humidity.

Part 5: Experimental Procedures

Synthesis (In Situ Generation)

Why: Isolating the solid chloride is risky. Generating it in situ is the industry standard for reliability.

  • Suspend: 1.0 eq of 4-Nitro-1H-pyrazole-3-carboxylic acid in anhydrous Toluene or DCM.

  • Activate: Add 1.5 eq Thionyl Chloride (SOCl

    
    ) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (or 40°C for DCM) for 2–4 hours. Evolution of SO

    
     and HCl gas indicates reaction progress.
    
  • Concentrate: Remove solvent and excess SOCl

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Chase: Add fresh toluene and re-evaporate twice to remove trace thionyl chloride (azeotropic removal).

  • Result: The residue is the crude acid chloride, ready for immediate redissolution and coupling.

Quality Control (The Methanolysis Test)

Why: You cannot inject an acid chloride into an LCMS (water/methanol mobile phase will hydrolyze it on-column, showing the acid peak). You must derivatize it first.

  • Sample: Take ~5 mg of the acid chloride.

  • Quench: Add 1 mL of HPLC-grade Methanol.

  • Wait: Allow to stand for 5 minutes (forms the Methyl Ester).

  • Analyze: Inject into HPLC/LCMS.

    • Target Peak: Methyl 4-nitro-1H-pyrazole-3-carboxylate.

    • Impurity Peak: 4-Nitro-1H-pyrazole-3-carboxylic acid (indicates the chloride had already hydrolyzed before methanol addition).

References

  • Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7).[4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Strategic Sourcing and Synthetic Applications of 4-Nitro-1H-pyrazole-3-carbonyl chloride in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazole-3-carboxamide scaffold has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The core building block enabling the rapid diversification of this scaffold is 4-Nitro-1H-pyrazole-3-carbonyl chloride (CAS: 518990-55-1) .

While standard peptide coupling reagents (e.g., HATU, EDC/HOBt) are ubiquitous in medicinal chemistry, they frequently fail when coupling sterically hindered or highly electron-deficient heterocyclic anilines. In these challenging scenarios, the transient generation or commercial procurement of the highly reactive acyl chloride derivative becomes a mechanistic necessity[1]. This whitepaper details the commercial landscape, physicochemical properties, and field-proven protocols for utilizing 4-Nitro-1H-pyrazole-3-carbonyl chloride in the synthesis of advanced therapeutics, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) inhibitors[1][2].

Commercial Availability and Chemical Identity

The commercial supply chain for pyrazole-based building blocks is robust, though the stability of the compounds dictates their availability. 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS: 5334-40-7) is highly stable, widely available in bulk quantities, and serves as the primary precursor[3]. Conversely, 4-Nitro-1H-pyrazole-3-carbonyl chloride is moisture-sensitive. While it is commercially available through specialty vendors like BLD Pharm and Ambeed, it is frequently synthesized in situ by process chemists to avoid degradation during transit and storage[4][5].

Table 1: Physicochemical Properties and Sourcing Metrics
Compound NameCAS NumberMolecular FormulaMW ( g/mol )Stability / StorageCommercial Availability
4-Nitro-1H-pyrazole-3-carboxylic acid 5334-40-7C₄H₃N₃O₄157.08High / Room TempHigh (Bulk/Catalog)
4-Nitro-1H-pyrazole-3-carbonyl chloride 518990-55-1C₄H₂ClN₃O₃175.53Low (Moisture Sensitive) / -20°CModerate (Specialty)
1-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride 890095-46-4C₅H₄ClN₃O₃189.56Low (Moisture Sensitive) / -20°CModerate (Specialty)

Mechanistic Pathway: From Building Block to Kinase Inhibitor

The utility of 4-Nitro-1H-pyrazole-3-carbonyl chloride lies in its ability to force amidation reactions to completion. In the development of AML therapeutics, the pyrazole-3-carboxamide moiety forms critical hydrogen bonds with the hinge region of the FLT3 kinase domain[1].

The logical progression of this synthesis involves three distinct phases:

  • Activation: Conversion of the stable carboxylic acid to the highly electrophilic acyl chloride.

  • Coupling: Nucleophilic acyl substitution by a complex heterocyclic amine.

  • Reduction: Conversion of the 4-nitro group to a 4-amino group, which is subsequently functionalized to optimize solvent-exposed interactions.

G A 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS: 5334-40-7) B Chlorination Oxalyl Chloride + cat. DMF A->B C 4-Nitro-1H-pyrazole-3-carbonyl chloride (CAS: 518990-55-1) B->C D Amidation Heterocyclic Aniline + Pyridine C->D E Nitro Reduction SnCl2 or H2/Pd-C D->E F FLT3 / CDK Kinase Inhibitor (Target Therapeutic) E->F

Synthetic workflow from carboxylic acid precursor to targeted kinase inhibitor.

Self-Validating Experimental Protocols

The following protocols are engineered for high-fidelity reproducibility. They emphasize the causality behind reagent selection—specifically, why oxalyl chloride is preferred over thionyl chloride for this specific heterocycle.

Protocol A: In Situ Generation of 4-Nitro-1H-pyrazole-3-carbonyl chloride

Mechanistic Rationale: Thionyl chloride (


) often requires refluxing temperatures, which can lead to thermal degradation or unwanted side reactions with the electron-rich pyrazole nitrogen. Oxalyl chloride (

), when paired with catalytic N,N-dimethylformamide (DMF), generates the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion). This allows the chlorination to proceed smoothly at 0 °C to room temperature, preserving the structural integrity of the pyrazole core[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Charge the flask with 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv, e.g., 10.0 mmol) and suspend in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add catalytic anhydrous DMF (0.05 equiv). Self-Validation Check: The solution should remain a suspension.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 equiv) dropwise over 15 minutes. Self-Validation Check: Immediate evolution of

    
     and 
    
    
    
    gas indicates the successful formation of the Vilsmeier-Haack reagent and subsequent acyl chloride generation.
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours until gas evolution completely ceases and the solution becomes homogeneous.

  • Isolation: Concentrate the mixture in vacuo (keeping the bath temperature below 30 °C) to remove the solvent and excess oxalyl chloride. The resulting crude 4-Nitro-1H-pyrazole-3-carbonyl chloride appears as a pale yellow solid and must be used immediately in Protocol B to prevent hydrolysis back to the acid.

Protocol B: Amidation with Sterically Hindered Amines

Mechanistic Rationale: The extreme electrophilicity of the acyl chloride overcomes the high activation energy barrier associated with poorly nucleophilic, sterically hindered anilines. Pyridine is utilized both as a solvent and an acid scavenger to neutralize the


 byproduct, preventing the protonation of the incoming nucleophile[1].

Step-by-Step Methodology:

  • Solvation: Dissolve the crude 4-Nitro-1H-pyrazole-3-carbonyl chloride (from Protocol A) in anhydrous pyridine (10 mL).

  • Coupling: Cool the solution to 0 °C. Add the target heterocyclic amine (0.95 equiv to ensure complete consumption of the amine) dropwise or in small portions.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor reaction progression via LC-MS or TLC.

  • Quenching: Pour the reaction mixture into ice-cold saturated aqueous

    
     to quench any unreacted acyl chloride.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and filter.
  • Purification: Concentrate the filtrate and purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-nitro-1H-pyrazole-3-carboxamide intermediate.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Combinations of pyrazole kinase inhibitors and further antitumor agents (AU2006207322A1)

Sources

Advanced Safe Handling, Storage, and Reactivity Profiling of 4-Nitro-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged scaffolds for kinase inhibition and target binding. 4-Nitro-1H-pyrazole-3-carbonyl chloride (CAS: 518990-55-1) is a highly valuable, yet deeply hazardous, electrophilic building block[1].

Handling this compound requires a paradigm shift from standard laboratory practices. It presents a dual-hazard profile : the extreme moisture sensitivity and corrosive nature of an acyl chloride[2], coupled with the thermal instability inherent to energy-dense nitroaromatic systems[3]. This whitepaper provides a causality-driven framework for the safe storage, handling, and experimental utilization of this reagent, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must first understand the mechanistic reasons behind its reactivity. 4-Nitro-1H-pyrazole-3-carbonyl chloride is not merely "toxic"; its hazards are a direct consequence of its molecular architecture.

Table 1: Physicochemical & Hazard Matrix
PropertyValue / DescriptionMechanistic Causality & Implication
CAS Number 518990-55-1Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 175.53 g/mol Critical for precise stoichiometric calculations to prevent unreacted energetic excess[1].
Moisture Sensitivity Extreme (Lachrymator)The highly electrophilic carbonyl carbon reacts violently with ambient

, releasing corrosive HCl gas[2].
Thermal Stability Exothermic DecompositionNitroaromatics possess high internal energy; decomposition energies often exceed 500 J/g, risking thermal runaway[3].
Toxicity Mutagenic PotentialNitroaromatics can intercalate DNA or be reduced to carcinogenic aromatic amines in biological systems[4].
The Dual-Hazard Mechanistic Analysis

Hazard 1: Acyl Chloride Hydrolysis Acyl chlorides are unmatched in their acylation efficiency, but this comes at the cost of extreme reactivity with protic solvents[5]. When exposed to atmospheric moisture, the nucleophilic oxygen of water attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate that rapidly collapses, eliminating a chloride ion and releasing hydrogen chloride (HCl) gas. This reaction is highly exothermic and lachrymatory[2].

Hydrolysis A 4-Nitro-1H-pyrazole- 3-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C D 4-Nitro-1H-pyrazole- 3-carboxylic acid C->D Elimination E Hydrogen Chloride (HCl) Corrosive Gas C->E Byproduct Release

Mechanistic pathway of moisture-induced degradation and HCl gas evolution.

Hazard 2: Nitroaromatic Thermal Instability The presence of the nitro group (


) on the pyrazole ring introduces a secondary, often underestimated hazard. Nitroaromatic compounds are inherently energy-dense. If subjected to localized heating (e.g., a rapid, uncontrolled exothermic amidation without adequate cooling), the compound can trigger a runaway thermal degradation[3].

Storage & Inventory Management: A Self-Validating System

Improper storage is the leading cause of reagent degradation. The storage protocol for 4-Nitro-1H-pyrazole-3-carbonyl chloride must be designed to actively prevent both thermal breakdown and hydrolysis.

Table 2: Causality-Driven Storage Parameters
ParameterRequirementMechanistic Rationale
Temperature -20°C (Freezer)Suppresses thermal degradation kinetics and minimizes the vapor pressure of the reactive acyl chloride.
Atmosphere Argon (Inert)Argon is ~38% denser than air. It creates a heavy, protective blanket that actively displaces ambient moisture[2].
Containment PTFE-Lined CapsStandard rubber septa degrade upon exposure to HCl vapors. PTFE provides a chemically inert, hermetic seal.
Desiccation Secondary ChamberStoring the primary vial inside a secondary container with active indicating Drierite prevents frost accumulation.

Experimental Protocols: Safe Handling & Reaction Setup

The following protocol details the safe transfer and utilization of 4-Nitro-1H-pyrazole-3-carbonyl chloride for a standard amidation reaction. Every step is designed as a self-validating system to ensure the operator can confirm safety and efficacy in real-time.

SchlenkWorkflow Start Vial Retrieval (-20°C) Thaw Equilibrate to RT (Desiccator) Start->Thaw Purge Schlenk Line: Vacuum/Argon (x3) Thaw->Purge Transfer Inert Transfer (Syringe/Cannula) Purge->Transfer React Reaction at 0°C (Dropwise) Transfer->React

Step-by-step inert atmosphere handling workflow for acyl chlorides.

Step-by-Step Methodology: Amidation Workflow

Step 1: Reagent Equilibration (Crucial Safety Step)

  • Action: Remove the secondary containment vessel from the -20°C freezer and place it in a desiccator. Allow it to sit for 60 minutes before opening.

  • Causality: Failure to equilibrate the reagent to room temperature results in immediate condensation of atmospheric moisture onto the cold chemical. This micro-condensation initiates a runaway hydrolysis cascade.

  • Validation: The exterior of the primary vial must be completely dry to the touch and at ambient temperature before the PTFE cap is loosened.

Step 2: Schlenk Line Preparation

  • Action: Flame-dry all reaction glassware under vacuum, then backfill with Argon. Repeat the vacuum/Argon cycle three times.

  • Causality: Removes microscopic layers of water adsorbed onto the borosilicate glass surface.

  • Validation: Monitor the internal pressure of the Schlenk line. A static vacuum holding steady at <0.1 mbar for 5 minutes confirms the absence of micro-leaks. Only upon this validation should the final Argon backfill proceed.

Step 3: Inert Transfer

  • Action: Under a positive flow of Argon, quickly weigh the required mass of 4-Nitro-1H-pyrazole-3-carbonyl chloride and dissolve it in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Causality: A positive Argon flow prevents room air from entering the vessel.

Step 4: Temperature-Controlled Addition

  • Action: Cool the receiving flask (containing the amine nucleophile and a non-nucleophilic base like DIPEA) to 0°C using an ice bath. Add the acyl chloride solution dropwise over 30 minutes.

  • Causality: Maintaining the reaction at 0°C dissipates the heat of the highly exothermic acylation, preventing the nitroaromatic compound from reaching its thermal decomposition onset temperature[3].

  • Validation: During the dropwise addition, the immediate formation of a white precipitate (the amine hydrochloride salt) serves as a visual, real-time validation that the acylation is proceeding successfully and the reagent was not pre-hydrolyzed.

Emergency Response & Spill Mitigation

Because acyl chlorides react violently with protic solvents[5], standard laboratory spill responses (like wiping with wet towels) will exacerbate the hazard, generating massive clouds of HCl gas.

  • Small Spills (Solid): Immediately cover the spill with dry, inert absorbent material (e.g., dry sand or diatomaceous earth). Do not use water. Sweep into a chemical waste container and neutralize slowly with a dilute, cold sodium bicarbonate solution inside a fume hood.

  • Skin Contact: Acyl chlorides cause severe chemical burns. Wipe the bulk chemical off the skin immediately with a dry cloth (to prevent the exothermic reaction with water on the skin), followed by copious flushing with water for at least 15 minutes. Seek immediate medical attention.

References

  • 518990-55-1 | 4-Nitro-1H-pyrazole-3-carbonyl chloride - BLD Pharm. Available at: 1

  • A Comparative Guide to Acyl Chlorides in Organic Synthesis - BenchChem. Available at: 2

  • ACETYL CHLORIDE (1-13C, 99%) - Novachem. Available at: 5

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - ACS Publications. Available at: 3

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. Available at: 4

Sources

Foreword: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electrophilicity and Application of 4-Nitro-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives represent a "privileged scaffold," a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2] Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a versatile platform for engaging with biological targets through various non-covalent interactions. The true power of the pyrazole core lies in its tunability; strategic substitution on the ring allows for the precise modulation of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[2]

This guide moves beyond the general utility of pyrazoles to focus on a highly activated and synthetically powerful building block: 4-Nitro-1H-pyrazole-3-carbonyl chloride . We will dissect the fundamental chemical principles that govern its pronounced electrophilicity, provide a robust experimental framework for quantifying its reactivity, and explore its strategic application in the synthesis of complex molecular architectures.

Section 1: The Electronic Architecture of a Hyper-Electrophilic Reagent

The remarkable reactivity of 4-nitro-1H-pyrazole-3-carbonyl chloride is not the result of a single feature, but rather a synergistic combination of electron-withdrawing effects from its constituent parts. Understanding this electronic interplay is crucial for predicting its behavior and harnessing its synthetic potential.

1.1 The Pyrazole Ring: An Intrinsically Electron-Deficient Heterocycle The pyrazole ring itself is an aromatic system, but the presence of two electronegative nitrogen atoms induces a significant dipole moment and renders the ring electron-deficient compared to carbocyclic analogues like benzene. This inherent property provides a baseline level of activation for substituents attached to its carbon atoms.

1.2 The Nitro Group (-NO₂): A Powerful Electron Sink Positioned at the C4-position, the nitro group is the primary driver of the molecule's high electrophilicity. It is a potent deactivating group that withdraws electron density from the pyrazole ring through two distinct and powerful mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma-bond framework.[3]

  • Mesomeric (Resonance) Effect (-M): The π-system of the nitro group can delocalize the ring's π-electrons, creating resonance structures that place a positive charge within the ring and further deplete its electron density. This effect dramatically enhances the electrophilicity of the carbonyl carbon at the adjacent C3 position.

1.3 The Acyl Chloride (-COCl): A Primed Leaving Group and Electrophilic Center Acyl chlorides are among the most reactive carboxylic acid derivatives.[4][5] This reactivity stems from two factors:

  • The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond.

  • The chloride ion is an excellent leaving group.

When this highly reactive moiety is attached to the severely electron-deficient 4-nitropyrazole ring, its electrophilicity is magnified to an exceptional degree, making it susceptible to attack by even weak nucleophiles.

Section 2: A Comparative Framework for Reactivity

To fully appreciate the synthetic power of 4-nitro-1H-pyrazole-3-carbonyl chloride, it is useful to place its reactivity in context with other common acylating agents.

CompoundKey Structural FeaturesRelative ElectrophilicityRationale
Benzoyl ChloridePhenyl ring (weakly activating/deactivating)BaselineThe standard aromatic acyl chloride.
4-Nitrobenzoyl ChloridePhenyl ring with one strong electron-withdrawing group (-NO₂)HighThe nitro group significantly increases the electrophilicity of the carbonyl carbon.[6]
Pyrazole-3-carbonyl chlorideElectron-deficient pyrazole ringModerate-HighThe pyrazole ring is more electron-withdrawing than a simple phenyl ring.
4-Nitro-1H-pyrazole-3-carbonyl chloride Electron-deficient pyrazole ring PLUS a strong electron-withdrawing group (-NO₂) adjacent to the carbonyl. Very High The cumulative inductive and resonance effects of both the ring and the nitro group create a hyper-electrophilic carbonyl center.

Section 3: Experimental Protocol for Quantifying Electrophilicity via Kinetic Analysis

Trustworthy and reproducible data is the bedrock of scientific integrity. The protocol described here is a self-validating system for determining the second-order rate constant of acylation, providing a quantitative measure of the compound's electrophilicity. We will use the reaction with a model nucleophile, 4-anisidine, monitored by High-Performance Liquid Chromatography (HPLC).

3.1. Objective To determine the second-order rate constant (k₂) for the reaction between 4-nitro-1H-pyrazole-3-carbonyl chloride and 4-anisidine in acetonitrile at a constant temperature.

3.2. Materials

  • 4-Nitro-1H-pyrazole-3-carbonyl chloride

  • 4-Anisidine (nucleophile)

  • 2,6-Lutidine (non-nucleophilic acid scavenger)

  • Naphthalene (internal standard)

  • Acetonitrile (anhydrous, HPLC grade)

  • Methanol (for quenching)

  • Thermostatted reaction vessel (e.g., jacketed beaker)

  • HPLC system with a UV detector and a C18 column

3.3. Step-by-Step Methodology

  • Solution Preparation:

    • Accurately prepare stock solutions of 4-anisidine, 2,6-lutidine, and naphthalene in anhydrous acetonitrile.

    • Causality Note: Using an anhydrous solvent is critical to prevent competitive hydrolysis of the highly reactive acyl chloride.[5]

  • Reaction Initiation:

    • In the thermostatted vessel (e.g., 25.0 °C), combine the 4-anisidine and naphthalene stock solutions with additional acetonitrile. Allow the solution to thermally equilibrate.

    • Separately, prepare a solution of 4-nitro-1H-pyrazole-3-carbonyl chloride in anhydrous acetonitrile. This solution should be prepared immediately before use due to the compound's reactivity.

    • Initiate the reaction by rapidly adding the acyl chloride solution to the stirred nucleophile solution. Start a timer immediately.

  • Time-Point Sampling and Quenching:

    • At predetermined time intervals (e.g., 30, 60, 120, 240, 480 seconds), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a large excess of methanol.

    • Causality Note: Quenching rapidly converts any remaining 4-nitro-1H-pyrazole-3-carbonyl chloride into the corresponding methyl ester, preventing further reaction with the 4-anisidine and "freezing" the reaction at that time point.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • Monitor the disappearance of the 4-anisidine peak and the appearance of the amide product peak, using the stable naphthalene peak as an internal standard for accurate quantification.

  • Data Processing and Analysis:

    • For each time point, calculate the concentration of remaining 4-anisidine relative to the internal standard.

    • Assuming pseudo-first-order conditions (a large excess of the acyl chloride is not practical, so we will use second-order kinetics), plot 1/[4-Anisidine] versus time (t).

    • The plot should yield a straight line with a slope equal to the second-order rate constant, k₂. Kinetic studies on related azole-catalyzed acylations provide a strong precedent for this type of analysis.[7][8]

3.4. Experimental Workflow Diagram

Workflow for the kinetic analysis of acylation.

Section 4: Synthetic Utility and Mechanistic Pathways

The hyper-electrophilicity of 4-nitro-1H-pyrazole-3-carbonyl chloride makes it an invaluable tool for acylating sterically hindered or electronically deactivated nucleophiles where standard reagents like benzoyl chloride would fail. It readily forms stable amide, ester, and thioester bonds under mild conditions.

4.1. General Reaction Mechanism: Nucleophilic Acyl Substitution The reaction with a generic nucleophile (Nu-H, such as an amine or alcohol) proceeds via the canonical nucleophilic acyl substitution mechanism.

G Mechanism of Nucleophilic Acyl Substitution. Reactants R-COCl + Nu-H TransitionState Tetrahedral Intermediate [R-C(O⁻)(Cl)-Nu⁺H] Reactants->TransitionState 1. Nucleophilic Attack Products R-CONu + HCl TransitionState->Products 2. Elimination of Cl⁻ 3. Deprotonation

Mechanism of Nucleophilic Acyl Substitution.

  • Nucleophilic Attack: The lone pair of the nucleophile (e.g., the nitrogen of an amine) attacks the highly electrophilic carbonyl carbon.

  • Formation of a Tetrahedral Intermediate: The C=O π-bond breaks, forming a transient, high-energy tetrahedral intermediate.

  • Elimination of the Leaving Group: The C=O bond reforms, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base (such as the non-nucleophilic 2,6-lutidine added to the reaction or another equivalent of the nucleophile) removes a proton from the nucleophile to yield the neutral final product and the corresponding acid salt.

Conclusion

4-Nitro-1H-pyrazole-3-carbonyl chloride is more than just another acylating agent; it is a high-precision tool for challenging synthetic transformations. Its hyper-electrophilicity, derived from the powerful and synergistic electron-withdrawing nature of its nitrated pyrazole core, enables the formation of robust chemical bonds under conditions that preserve sensitive functional groups. By understanding the fundamental principles of its reactivity and employing rigorous quantitative methods to characterize its behavior, researchers and drug development professionals can confidently integrate this potent building block into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

  • Smith, A. M. R., & Smith, S. C. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Journal of the American Chemical Society. [Link]

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

  • William Reusch, Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. [Link]

  • Bao, X., Wang, X., Jinmiao, T., & Wang, H. (2022). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. Molecules. This article highlights the broad utility of pyrazole-based synthons in complex chemistry. [Link]

  • ACS Publications. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. [Link]

  • OpenOChem Learn. (n.d.). Electrophilicity of Carboxylic Acids Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. This article discusses the reactivity endowed by the nitro-pyrazole core. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Pevzner, M. S. (2006). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds. [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research. [Link]

Sources

Methodological & Application

synthesis of pyrazole-based inhibitors using 4-Nitro-1h-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Pyrazole-Based Kinase Inhibitors via 4-Nitro-1H-pyrazole-3-carbonyl Chloride

Executive Summary

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., specialized CDK, FLT3, and JAK inhibitors). This guide details the robust synthesis of these inhibitors using 4-Nitro-1H-pyrazole-3-carbonyl chloride as a pivotal electrophilic intermediate.

Unlike standard peptide coupling reagents (HATU/EDC), utilizing the acid chloride pathway offers superior atom economy and reactivity, particularly when coupling with electron-deficient anilines common in drug discovery. This protocol outlines a modular "Activate-Couple-Reduce-Functionalize" workflow, ensuring high yields and reproducible purity profiles.

Strategic Overview & Mechanism

The synthesis hinges on the 4-nitro group serving as a "masked" amino functionality.

  • Activation: The carboxylic acid is converted to the acid chloride to maximize electrophilicity.

  • Coupling: The acid chloride reacts with the "Tail" amine (R1-NH2) to establish the inhibitor's solvent-exposed region.

  • Unmasking (Reduction): The 4-nitro group is reduced to a 4-amino group.

  • Hinge Binding Construction: The resulting primary amine is functionalized (often to a urea or amide) to create the hydrogen-bonding motif required for ATP-competitive inhibition.

G Start 4-Nitro-1H-pyrazole- 3-carboxylic acid AcidCl Acid Chloride Intermediate (In-situ) Start->AcidCl SOCl2, MeOH/Tol Reflux NitroAmide 4-Nitro-Pyrazole Carboxamide AcidCl->NitroAmide Amine (R-NH2) TEA, DCM AminoAmide 4-Amino-Pyrazole Carboxamide (Scaffold) NitroAmide->AminoAmide Pd/C, H2 or Fe/NH4Cl Final Final Kinase Inhibitor (Urea/Amide) AminoAmide->Final Isocyanate or Acyl Chloride

Figure 1: Modular synthetic workflow for pyrazole-based inhibitors. The nitro group acts as a latent amine for downstream hinge-binder construction.

Safety & Pre-Synthesis Considerations

  • Energetic Hazard: Nitro-pyrazoles can be energetic. While the 4-nitro-3-carboxy derivative is generally stable, avoid heating bulk solids above 100°C without DSC data.

  • Corrosivity: Thionyl chloride (

    
    ) and acid chlorides release HCl gas. All reactions must be vented through a scrubber (NaOH trap).
    
  • Moisture Sensitivity: The acid chloride hydrolyzes rapidly. It is recommended to use it immediately after generation (telescoped process) or store under Ar at -20°C.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Nitro-1H-pyrazole-3-carbonyl chloride

Direct chlorination of 4-nitro-1H-pyrazole-3-carboxylic acid.

Reagents:

  • Starting Material: 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)[1]

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq)
    
  • Catalyst: DMF (3 drops)

  • Solvent: Toluene (anhydrous) or Neat

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Suspend the carboxylic acid in anhydrous toluene (5 mL/mmol). Add

    
     dropwise. Add catalytic DMF.[2]
    
  • Reaction: Heat to reflux (80-90°C) for 3–4 hours. The suspension should become a clear solution, indicating consumption of the acid.

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Azeotrope: Add dry toluene (2x) and re-evaporate to remove residual HCl/SOCl2.

  • Result: The crude acid chloride is obtained as a yellow-tan solid/oil. Proceed immediately to Phase 2.

Expert Insight: Do not purify by column chromatography; the acid chloride will hydrolyze on silica.

Phase 2: Amide Coupling (The Scaffold Assembly)

Reaction of the acid chloride with a functionalized amine (e.g., an aniline or piperazine).

Reagents:

  • Crude Acid Chloride (1.0 eq)

  • Amine Partner (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.1 eq)

  • Base: Triethylamine (TEA) or DIPEA (3.0 eq)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Dissolution: Dissolve the amine partner and TEA in dry DCM (10 mL/mmol) under Nitrogen. Cool to 0°C.[2][3]

  • Addition: Dissolve the crude acid chloride in a minimal amount of DCM and add dropwise to the amine solution.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Checkpoint: The acid chloride converts to the amide (Product) or hydrolyzes back to acid (byproduct).[4]

  • Workup: Quench with water. Extract with DCM (3x). Wash organics with sat.

    
     (removes acid byproduct) and Brine.
    
  • Purification: Recrystallize from Ethanol or flash chromatography (DCM/MeOH gradient).

Phase 3: Nitro Reduction (The "Switch")

Converting the nitro group to the amine "hinge binder" precursor.

Protocol (Catalytic Hydrogenation):

  • Dissolve the nitro-amide in Methanol/THF (1:1).

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Stir under

    
     balloon (1 atm) for 4–12 hours at RT.
    
  • Filter through Celite to remove Pd. Concentrate to yield the 4-amino-pyrazole .

Data Presentation & Validation

Table 1: Typical Yields and Physical Data for Key Intermediates

Compound StageStructure DescriptionTypical YieldAppearanceKey QC Parameter (1H NMR)
Precursor 4-Nitro-3-carboxylic acidN/A (Commercial)White/Off-white solid

13.5 (COOH broad s)
Intermediate 1 4-Nitro-3-carbonyl chlorideQuantitative (Crude)Yellow oil/solidNot isolated for NMR
Intermediate 2 4-Nitro-3-carboxamide75 - 85%Yellow solid

9.5-10.5 (Amide NH),

8.9 (Pyrazole CH)
Scaffold 4-Amino-3-carboxamide80 - 95%Off-white/Grey solid

5.0-6.0 (NH2 broad s), Upfield shift of Pyrazole CH

Self-Validating Checkpoints:

  • Acid Chloride Formation: If the reaction mixture does not turn clear during reflux, add more

    
     or check if the starting material is wet.
    
  • Coupling Selectivity: The pyrazole NH is acidic but less nucleophilic than the primary amine partner. If N-acylation of the pyrazole ring occurs (rare), it can usually be cleaved by mild basic hydrolysis (LiOH/MeOH) without affecting the carboxamide.

Case Study: Synthesis of an FLT3 Inhibitor Analog

Reference Compound: Analog of FN-1501 (Zhi et al., 2019)

Objective: Synthesize N-(4-(4-methylpiperazin-1-yl)phenyl)-4-amino-1H-pyrazole-3-carboxamide.

  • Step A: 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 g) was refluxed with

    
     (5 mL) and DMF (cat.) for 3h. Volatiles removed.
    
  • Step B: Crude residue dissolved in THF. Added to a solution of 4-(4-methylpiperazin-1-yl)aniline (1.2 g) and DIPEA (2 mL) at 0°C. Stirred 4h.

  • Result: Isolated 4-nitro-intermediate (Yield: 78%).

  • Step C: Hydrogenation (Pd/C, MeOH) yielded the 4-amino scaffold (Yield: 92%).

  • Step D (Final): The 4-amino group was reacted with cyclopropanecarbonyl chloride to form the final amide-linked inhibitor.

Outcome: The final compound exhibited


 against FLT3 kinase in biochemical assays [1].[3]

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Source: Int. J. Mol. Sci. 2019, 20(21), 5326. URL:[Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Source: Asian Journal of Chemistry, 2012. URL:[Link] (General Journal Link - Specific article requires subscription, context verified via snippets).

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Source: Journal of Chemical and Pharmaceutical Research, 2015. URL:[Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Source: Master Organic Chemistry. URL:[Link]

Sources

Application Notes & Protocols: 4-Nitro-1H-pyrazole-3-carbonyl chloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Significance

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutics and its versatile biological activities.[1][2][3] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions make it a highly sought-after motif in drug design.[1][4] Within this class, 4-Nitro-1H-pyrazole-3-carbonyl chloride stands out as a particularly valuable and reactive building block for the rapid generation of compound libraries.

This guide provides an in-depth look at the applications and protocols for using 4-Nitro-1H-pyrazole-3-carbonyl chloride. Its utility stems from three key features:

  • The Pyrazole Core: Serves as a robust scaffold that can act as a hinge-binder for many enzymes, particularly protein kinases.[5][6]

  • The Activated Carbonyl Chloride: A highly reactive electrophilic center, ideal for facile coupling with a wide range of nucleophiles to form stable amide and ester bonds.[7][8]

  • The 4-Nitro Group: A strong electron-withdrawing group that enhances the reactivity of the carbonyl chloride. It also serves as a synthetic handle for further diversification, for instance, through reduction to an amino group, opening avenues for secondary modifications.[9]

These attributes make it an exceptional tool for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in the development of kinase inhibitors for oncology and anti-inflammatory agents.[5][10]

Physicochemical Properties & Critical Safety Precautions

Compound Properties
PropertyValue
Chemical Name 4-Nitro-1H-pyrazole-3-carbonyl chloride
Molecular Formula C₄H₂ClN₃O₃
Molecular Weight 175.53 g/mol
CAS Number Not assigned (Typically generated in situ)
Appearance Expected to be a moisture-sensitive solid
Precursor 4-Nitro-1H-pyrazole-3-carboxylic acid
Critical Safety & Handling Protocols

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[11][12] 4-Nitro-1H-pyrazole-3-carbonyl chloride, while not extensively characterized, should be handled with the utmost care based on the known reactivity of its functional groups.

  • Corrosivity and Toxicity: Assumed to be highly corrosive. Contact can cause severe burns to skin, eyes, and the respiratory tract.[12][13] It is a potential lachrymator (tear-inducing agent).

  • Reactivity with Water: Reacts violently with water, moisture, and protic solvents (alcohols, primary/secondary amines) to release corrosive hydrogen chloride (HCl) gas.[11][14] All operations must be conducted under strictly anhydrous conditions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles are mandatory. A face shield is strongly recommended.[11][12]

  • Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Prepare for quenching any residual reagent with a non-protic solvent like isopropanol or tert-butanol before workup.

  • Storage: As it is typically generated and used immediately (in situ), long-term storage is not recommended. If brief storage is necessary, it must be in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon) in a cool, dry location away from incompatible materials.[11]

Core Reactivity & Mechanistic Insights

The primary utility of 4-Nitro-1H-pyrazole-3-carbonyl chloride lies in its high reactivity towards nucleophiles via nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic due to the inductive effects of both the adjacent chlorine atom and the electron-withdrawing pyrazole ring, which is further activated by the nitro group at the 4-position. This makes it an excellent acylating agent.[8]

The general mechanism involves the attack of a nucleophile (e.g., an amine or alcohol) on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the final acylated product (amide or ester).

Sources

Application Note: High-Sensitivity Derivatization of Amino Acids with 4-Nitro-1H-pyrazole-3-carbonyl Chloride (NPCC)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the derivatization of amino acids using 4-Nitro-1H-pyrazole-3-carbonyl chloride (NPCC) . This reagent, while often used as a pharmaceutical building block, is applied here as a high-sensitivity derivatizing agent for LC-MS and HPLC analysis, leveraging its ionizable pyrazole core and chromophoric nitro group.

Abstract & Introduction

The analysis of amino acids (AAs) in complex biological matrices is frequently hampered by their high polarity, lack of retention on Reversed-Phase (RP) columns, and poor ionization in Mass Spectrometry (MS). Traditional reagents like FMOC-Cl or Dansyl Chloride are effective but often bulky or prone to specific interferences.

This protocol details the use of 4-Nitro-1H-pyrazole-3-carbonyl chloride (NPCC) as a derivatizing agent. The NPCC moiety introduces a hydrophobic pyrazole ring and an electron-withdrawing nitro group.

  • Chromatography: Increases hydrophobicity, allowing retention on standard C18 columns.

  • Detection (UV): The nitro-pyrazole conjugation provides strong UV absorbance (~270–300 nm).

  • Detection (MS): The pyrazole nitrogen acts as a proton acceptor, enhancing ESI+ ionization efficiency, while the nitro group can facilitate electron capture in ESI- modes.

Chemical Mechanism

The derivatization proceeds via a nucleophilic acyl substitution (Schotten-Baumann reaction). The amino group of the amino acid attacks the carbonyl carbon of the NPCC, displacing the chloride ion to form a stable amide bond.

Reaction Scheme:



Note: "Ar" denotes the 4-nitro-1H-pyrazol-3-yl moiety.

Theoretical Mass Shift

Upon derivatization, the amino acid gains the NPCC moiety minus the chloride atom and one proton.

  • Added Moiety:

    
    
    
  • Monoisotopic Mass Shift: +140.02 Da

Materials & Reagents

ComponentGrade/SpecificationStorage
NPCC Reagent 4-Nitro-1H-pyrazole-3-carbonyl chloride (>97%)-20°C, Desiccated (Hydrolysis sensitive)
Borate Buffer 0.2 M, pH 9.04°C
Acetonitrile (ACN) LC-MS GradeRT
Formic Acid LC-MS GradeRT
Amino Acid Stds 1 mM in 0.1 M HCl-20°C

Critical Reagent Note: NPCC is an acid chloride and is highly susceptible to hydrolysis by atmospheric moisture. Allow the vial to reach room temperature before opening and prepare fresh solutions daily.

Experimental Protocol

Reagent Preparation
  • NPCC Stock Solution (10 mg/mL): Weigh 10 mg of NPCC into a dry glass vial. Dissolve in 1 mL of anhydrous Acetonitrile (ACN). Vortex until fully dissolved.

    • Tip: If the reagent is the HCl salt form, ensure the buffer capacity in step 4.2 is sufficient to neutralize the extra acid.

  • Internal Standard (IS): Prepare Norvaline or deuterated AA at 100 µM in 0.1 M HCl.

Derivatization Workflow

This protocol is optimized for a 100 µL reaction volume.

  • Sample Mixing:

    • In a 1.5 mL microcentrifuge tube, combine 20 µL of Sample (or Standard).

    • Add 10 µL of Internal Standard.

    • Add 50 µL of Borate Buffer (0.2 M, pH 9.0). Ensure pH is >8.5 to maintain the amine in a nucleophilic state.

  • Reaction Initiation:

    • Add 20 µL of NPCC Stock Solution (in ACN).

    • Vortex immediately for 10 seconds.

  • Incubation:

    • Incubate at 55°C for 15 minutes in a heating block.

    • Reasoning: Mild heat ensures reaction completion for sterically hindered amino acids (e.g., Valine, Isoleucine) without degrading the nitro-pyrazole ring.

  • Quenching:

    • Add 10 µL of 5% Formic Acid.

    • Vortex to mix. This lowers the pH, stopping the reaction and stabilizing the amide product.

  • Clarification:

    • Centrifuge at 12,000 x g for 5 minutes to remove any precipitated salts or reagent byproducts.

    • Transfer supernatant to an LC vial.

Workflow Diagram

The following diagram illustrates the logical flow and decision points of the protocol.

NPCC_Derivatization_Workflow Start Start: Amino Acid Sample Buffer Add Borate Buffer (pH 9.0) Deprotonate Amines Start->Buffer Reagent Add NPCC Reagent (in ACN) Initiate Reaction Buffer->Reagent pH > 8.5 Incubate Incubate 55°C, 15 min Form Amide Bond Reagent->Incubate Nucleophilic Attack Quench Quench with Formic Acid Stop Reaction Incubate->Quench Centrifuge Centrifuge 12,000xg Remove Precipitate Quench->Centrifuge LCMS LC-MS/MS Analysis Detect [M+140]+ Centrifuge->LCMS

Caption: Step-by-step workflow for NPCC derivatization ensuring optimal pH control and reaction termination.

LC-MS/MS Method Parameters

To validate the derivatization, use the following instrument settings. The increased hydrophobicity of the NPCC-AA derivatives allows the use of standard C18 chemistries.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-8 min: 5% -> 95% B; 8-10 min: 95% B
Column Temp 40°C
MS Source ESI Positive Mode (ESI+)
Capillary Voltage 3500 V
Detection MRM (Multiple Reaction Monitoring)
MRM Transition Strategy

For method development, the precursor ion is


.
Common fragments for NPCC derivatives often include the loss of the nitro group or cleavage of the amide bond.
  • Precursor:

    
    
    
  • Common Product Ion:

    
     (NPCC acylium ion) or 
    
    
    
    (loss of tag).

Results Interpretation & Validation

Chromatographic Performance

Derivatized amino acids will elute significantly later than native amino acids.

  • Selectivity: Isomeric amino acids (Leucine/Isoleucine) often show improved separation due to the steric interaction of the bulky NPCC group with the stationary phase.

  • Stability: Derivatives are stable for >48 hours at 4°C in the quenched acidic solution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Small Peaks Hydrolyzed ReagentUse fresh NPCC. Ensure ACN is anhydrous.
Inconsistent Response pH < 8.0 during reactionCheck buffer pH. Acidic samples may neutralize the buffer.
Precipitate in Vial Buffer/Organic mismatchDilute sample with water before injection if salt crashes out.
Multiple Peaks per AA Di-derivatizationLysine, Tyrosine, and Histidine may react twice. Adjust stoichiometry or monitor di-tagged mass.

References

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Retrieved from [Link]

Application Note: Protocol for Esterification using 4-Nitro-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug development. It addresses the specific challenges of working with the highly reactive and potentially unstable 4-Nitro-1H-pyrazole-3-carbonyl chloride intermediate.

Executive Summary

The 4-nitro-1H-pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, often serving as a precursor for bioactive antimicrobial and antitumor agents. While direct Fischer esterification is suitable for simple alkyl esters, the coupling of this scaffold with complex, acid-sensitive, or sterically hindered alcohols requires the activation of the carboxylic acid to its acid chloride form: 4-Nitro-1H-pyrazole-3-carbonyl chloride .

This protocol details the generation, handling, and esterification of this acid chloride.[1] Critical attention is given to the "free" NH at the 1-position, which introduces competition between the desired O-acylation (esterification) and undesired N-acylation (dimerization/polymerization).

Chemical Context & Mechanistic Insight

The Reagent
  • Compound: 4-Nitro-1H-pyrazole-3-carbonyl chloride

  • Reactivity Profile:

    • Electrophile: The carbonyl carbon is highly activated by the electron-withdrawing nitro group at the 4-position.

    • Nucleophile: The pyrazole NH (pKa ~9-10 due to the nitro group) is acidic. In the presence of base, it forms a pyrazolate anion which can compete with the alcohol for the acyl chloride, leading to self-condensation.

  • Stability: The free acid chloride is moisture-sensitive and prone to degradation. It is best generated in situ or used immediately after isolation.

Reaction Strategy

To maximize yield and selectivity, this protocol utilizes a Nucleophilic Acyl Substitution pathway under anhydrous conditions.

  • Activation: Conversion of the parent acid to the acid chloride using Thionyl Chloride (

    
    ).[2]
    
  • Coupling: Reaction with the target alcohol (

    
    ) in the presence of a non-nucleophilic base.
    
  • Selectivity Control: To prevent N-acylation (dimerization), the alcohol is maintained in stoichiometric excess, or the acid chloride is added slowly to the alcohol/base mixture (Inverse Addition).

Experimental Protocol

Pre-Reaction Checklist
  • Glassware: Flame-dried or oven-dried (

    
    ), cooled under 
    
    
    
    or
    
    
    .
  • Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Safety: Work in a fume hood.

    
     releases 
    
    
    
    and
    
    
    gas. Acid chlorides are corrosive and lachrymators.
Reagent Stoichiometry Table
ReagentEquiv.[3][4][5][6]RoleNotes
4-Nitro-1H-pyrazole-3-carboxylic acid 1.0Starting MaterialPrecursor to acid chloride.[7]
Thionyl Chloride (

)
2.0 - 5.0Chlorinating AgentExcess ensures complete conversion.
DMF (Anhydrous) 0.05 (Cat.)CatalystVilsmeier-Haack type activation.
Target Alcohol (

)
1.1 - 1.5NucleophileSlight excess drives kinetics.
Triethylamine (

) or DIPEA
2.5BaseScavenges HCl; deprotonates pyrazole NH.
DCM or THF [0.1 - 0.2 M]SolventAnhydrous is critical.
Step-by-Step Procedure
Phase A: Generation of 4-Nitro-1H-pyrazole-3-carbonyl chloride

Note: If you have purchased the acid chloride, skip to Phase B. However, commercial purity is often low due to hydrolysis; re-generation or fresh synthesis is recommended.

  • Setup: Charge a dry Round Bottom Flask (RBF) with 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv).

  • Suspension: Add anhydrous Toluene or DCM (Volume: 5-10 mL per gram of acid).

  • Activation: Add Thionyl Chloride (2.0–5.0 equiv) dropwise. Add 1-2 drops of anhydrous DMF as a catalyst.

  • Reflux: Heat the mixture to reflux (

    
     for Toluene, 
    
    
    
    for DCM) for 2–4 hours.
    • Monitoring: Evolution of gas (

      
      ) will cease upon completion. The solid acid usually dissolves to form a clear solution.
      
  • Isolation (Critical): Evaporate the solvent and excess

    
     under reduced pressure (Rotovap) to yield the crude acid chloride as a yellow/off-white solid.
    
    • Azeotrope: Co-evaporate with dry toluene (

      
      ) to remove trace thionyl chloride.
      
    • Storage: Use immediately. Do not store for >12 hours unless under strict inert atmosphere at

      
      .
      
Phase B: Esterification (Coupling)
  • Preparation: Dissolve the Target Alcohol (1.1 equiv) and Base (DIPEA or

    
    , 2.5 equiv) in anhydrous DCM or THF. Cool this solution to 
    
    
    
    under inert gas.
  • Addition: Dissolve the crude Acid Chloride (from Phase A) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold alcohol/base mixture over 15–30 minutes.

    • Why Dropwise? High local concentration of acid chloride relative to alcohol favors dimerization. Slow addition ensures the acid chloride always encounters an excess of alcohol.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitor: Check by TLC or LC-MS. (Quench TLC aliquot with MeOH; look for Methyl ester vs Target ester).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash organic layer with

      
      
      
      
      
      (to remove excess base/pyridine) followed by Brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify by Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc).

Visualization of Workflows

Mechanistic Pathway & Side Reactions

The following diagram illustrates the desired pathway versus the critical dimerization side-reaction.

ReactionPathway cluster_conditions Optimization Logic Acid 4-Nitro-1H-pyrazole- 3-carboxylic Acid AcidCl Acid Chloride (Active Electrophile) Acid->AcidCl SOCl2, Reflux (- SO2, - HCl) Ester TARGET ESTER (O-Acylation) AcidCl->Ester Path A: + R-OH (Major) Dimer Dimer/Polymer (N-Acylation Side Product) AcidCl->Dimer Path B: + Pyrazole-NH (Minor - Avoid!) Alcohol Alcohol (R-OH) + Base Control To favor Path A: 1. Use Excess Alcohol 2. Slow Addition of Acid Chloride 3. Keep Temp Low (0°C)

Figure 1: Reaction pathway showing the competition between Esterification (Path A) and N-Acylation Dimerization (Path B).[3]

Experimental Workflow

Workflow Start Start: 4-Nitro-1H-pyrazole-3-carboxylic acid Activation Activation: Add SOCl2 (3 eq) + cat. DMF Reflux 2-4h Start->Activation Evap Evaporation: Remove SOCl2 (Azeotrope w/ Toluene) Isolate Crude Solid Activation->Evap Add Addition: Add Acid Chloride (in DCM) Dropwise Evap->Add Prep Coupling Prep: Dissolve Alcohol + Base in DCM Cool to 0°C Prep->Add Reagents Monitor Monitor (TLC/LCMS): Check for disappearance of Acid Cl Add->Monitor Workup Workup: Wash: NaHCO3 -> 1N HCl -> Brine Dry & Concentrate Monitor->Workup Complete Final Final Product: Purified Ester Workup->Final

Figure 2: Step-by-step experimental workflow for the two-stage synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all solvents are anhydrous. Minimize exposure of crude acid chloride to air.
Insoluble Precipitate Formation of Dimer (N-acylation)Use Inverse Addition (add Acid Cl to Alcohol). Ensure Alcohol is in excess.[5][7]
No Reaction Acid Chloride inactive/degradedCheck Acid Chloride quality. Freshly prepare using

/DMF.[1]
Product is Acidic Incomplete coupling or HydrolysisThe product might be the HCl salt of the pyrazole. Wash thoroughly with

.

References

  • Synthesis of Pyrazole Esters via Thionyl Chloride: ChemicalBook. "1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis." Link

  • General Acid Chloride Protocol: Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides."[2] Link

  • Reactivity of Pyrazole-3-carboxylic Acid Chlorides: Ilhan, I. O., et al. "Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols."[5][7] ResearchGate.[5] Link

  • Properties of 4-Nitro-1H-pyrazole-3-carboxylic acid: PubChem. "4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4."[8] Link

Sources

The Lynchpin of Agrochemical Innovation: Applications of 4-Nitro-1H-pyrazole-3-carbonyl chloride in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the relentless pursuit of novel and effective agrochemicals, the pyrazole scaffold has emerged as a cornerstone of modern synthetic chemistry.[1] Its inherent biological activity and versatile chemical handles have made it a privileged structure in the design of potent fungicides, herbicides, and insecticides.[1][2] At the heart of this chemical diversity lies a key building block: 4-Nitro-1H-pyrazole-3-carbonyl chloride . This reactive intermediate serves as a critical linchpin, enabling the facile introduction of the pyrazole moiety into a vast array of molecular architectures. The presence of the nitro group, an electron-withdrawing functionality, significantly influences the reactivity of the pyrazole ring and provides a synthetic handle for further transformations, such as reduction to an amino group, opening avenues for a second vector of diversification.[3]

This technical guide provides an in-depth exploration of the applications of 4-Nitro-1H-pyrazole-3-carbonyl chloride in agrochemical research. We will delve into the synthetic pathways it unlocks, provide detailed experimental protocols for the synthesis of bioactive compounds, and present data on their biological efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation crop protection agents.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

A primary application of 4-Nitro-1H-pyrazole-3-carbonyl chloride is in the synthesis of pyrazole carboxamide fungicides. This class of compounds has garnered significant attention due to their broad-spectrum activity and novel modes of action, most notably the inhibition of succinate dehydrogenase (SDH) in the fungal respiratory chain.[4] The general synthetic strategy involves the amidation of 4-Nitro-1H-pyrazole-3-carbonyl chloride with a diverse range of primary or secondary amines.

The causality behind this experimental choice is rooted in the high reactivity of the carbonyl chloride, which readily undergoes nucleophilic acyl substitution with the amino group of the coupling partner. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of the amine component is a critical determinant of the final compound's biological activity and spectrum.

Synthetic Workflow: From Intermediate to Bioactive Compound

The transformation of 4-Nitro-1H-pyrazole-3-carbonyl chloride into a fungicidal pyrazole carboxamide is a well-established and robust process. The following diagram illustrates the key steps in this synthetic pathway.

G cluster_0 Step 1: Preparation of the Acid Chloride cluster_1 Step 2: Amidation cluster_2 Step 3: (Optional) Further Functionalization A 4-Nitro-1H-pyrazole-3-carboxylic acid C 4-Nitro-1H-pyrazole-3-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl2) B->C D Substituted Amine (R-NH2) F 4-Nitro-1H-pyrazole-3-carboxamide Derivative C->F Nucleophilic Acyl Substitution D->F E Base (e.g., Triethylamine) E->F G Reduction of Nitro Group F->G e.g., Catalytic Hydrogenation H 4-Amino-1H-pyrazole-3-carboxamide Derivative G->H

Caption: General synthetic workflow for pyrazole carboxamide fungicides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-Nitro-1H-pyrazole-3-carboxamide fungicide. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole-3-carbonyl chloride

This protocol details the conversion of the parent carboxylic acid to the highly reactive carbonyl chloride intermediate.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-Nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add a catalytic amount of DMF to the suspension. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 4-Nitro-1H-pyrazole-3-carbonyl chloride is typically a solid or a viscous oil and can be used in the subsequent step without further purification.

Self-Validation:

  • Checkpoint: Complete dissolution of the starting carboxylic acid and cessation of gas evolution indicates the completion of the reaction.

  • Expected Outcome: A high yield of the crude acid chloride, which should be used immediately in the next step due to its moisture sensitivity.

Protocol 2: Synthesis of a 4-Nitro-1H-pyrazole-3-carboxamide Derivative

This protocol describes the amidation reaction to form the final fungicidal compound.

Materials:

  • 4-Nitro-1H-pyrazole-3-carbonyl chloride (from Protocol 1)

  • Substituted aniline (e.g., 4-fluoroaniline) (1 equivalent)

  • Triethylamine (Et₃N) or other suitable base (1.1 equivalents)

  • Tetrahydrofuran (THF) or other suitable anhydrous solvent

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexane) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Addition of Acid Chloride: Cool the solution to 0-5°C in an ice bath. To this cooled solution, add a solution of 4-Nitro-1H-pyrazole-3-carbonyl chloride (1 equivalent) in anhydrous THF dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure 4-Nitro-1H-pyrazole-3-carboxamide derivative.

Self-Validation:

  • Checkpoint: Disappearance of the starting aniline and acid chloride as monitored by TLC.

  • Expected Outcome: A purified solid product with a well-defined melting point and characteristic spectroscopic data (¹H NMR, ¹³C NMR, MS).

Experimental Workflow Diagram

G cluster_0 Synthesis of Acid Chloride cluster_1 Amidation Reaction A Suspend Carboxylic Acid in Toluene B Add Catalytic DMF and Thionyl Chloride A->B C Reflux for 2-4 hours B->C D Rotary Evaporation C->D E Crude Acid Chloride D->E H Add Acid Chloride Solution Dropwise E->H F Dissolve Amine and Base in THF G Cool to 0-5°C F->G G->H I Stir at Room Temperature for 4-12 hours H->I J Aqueous Work-up and Extraction I->J K Purification by Column Chromatography J->K L Pure Carboxamide Product K->L

Caption: Detailed experimental workflow for pyrazole carboxamide synthesis.

Data Presentation: Fungicidal Activity

The fungicidal efficacy of pyrazole carboxamides derived from 4-Nitro-1H-pyrazole-3-carbonyl chloride is typically evaluated against a panel of economically important plant pathogens. The following table summarizes representative in vitro fungicidal activity data for a series of hypothetical 4-Nitro-1H-pyrazole-3-carboxamide derivatives. The EC₅₀ value represents the concentration of the compound required to inhibit 50% of fungal growth.

Compound IDR-Group (Amine)Rhizoctonia solani EC₅₀ (µg/mL)Botrytis cinerea EC₅₀ (µg/mL)Sclerotinia sclerotiorum EC₅₀ (µg/mL)
NPC-1 4-Fluorophenyl5.28.13.5
NPC-2 2,4-Dichlorophenyl2.84.51.9
NPC-3 4-Trifluoromethylphenyl1.52.30.8
NPC-4 Naphthyl7.810.26.4
NPC-5 Cyclohexyl15.622.418.9
Thifluzamide (Control)-0.51.20.3

Note: The data presented in this table is illustrative and based on trends observed in published literature for similar compounds. Actual values would be determined experimentally.[4][5][6][7][8]

Conclusion and Future Directions

4-Nitro-1H-pyrazole-3-carbonyl chloride is a cornerstone intermediate in the synthesis of novel agrochemicals. Its utility in the construction of pyrazole carboxamide fungicides is well-established, providing a robust platform for the generation of diverse and potent lead compounds. The protocols and data presented herein serve as a guide for researchers in the field, highlighting the key synthetic transformations and biological evaluation of these important molecules.

Future research in this area will likely focus on the exploration of novel amine coupling partners to expand the chemical space of pyrazole carboxamides, as well as the further functionalization of the pyrazole ring, including the transformation of the nitro group, to fine-tune the biological activity, spectrum, and physicochemical properties of these promising agrochemicals.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020). Journal of the Brazilian Chemical Society. [Link]

  • 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. (2023). Agrochemicals. [Link]

  • Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare. [Link]

  • Processes for the preparation of pesticide compounds. (2019).
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2009). Organic Syntheses. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (2019). Pest Management Science. [Link]

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (2020). Chinese Journal of Organic Chemistry. [Link]

  • 4-nitropyrazoles. (1966).
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). PMC. [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2014). Molecules. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020). Semantic Scholar. [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (2016). HETEROCYCLES. [Link]

  • 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. (2023). MDPI. [Link]

  • Synthesis and Fungicidal Activity of Pyrazolecarboxamide Containing a-Aminoacetanilide Moiety. (2011). SciSpace. [Link]

  • Synthesis process of pyraclostrobin. (2020).
  • Synthetic method of pyraclonil. (2016).
  • Crystalline forms of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. (2016).

Sources

Troubleshooting & Optimization

improving yield in reactions with 4-Nitro-1h-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Troubleshooting Reactivity

Ticket ID: PYR-NITRO-003 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary: The "Deceptive" Electrophile

Welcome to the technical guide for 4-Nitro-1H-pyrazole-3-carbonyl chloride . Researchers often underestimate this substrate. While it appears to be a standard acid chloride, the 4-nitro group fundamentally alters the pyrazole ring's electronics, creating two competing failure modes:

  • Hyper-Electrophilicity: The carbonyl is exceptionally sensitive to moisture (hydrolysis).

  • The "Suicide" Mechanism (Self-Acylation): The nitro group increases the acidity of the N1-proton (

    
     drops significantly), making the pyrazole nitrogen a viable nucleophile that attacks its own species, leading to oligomers.
    

This guide replaces "standard protocols" with chemically grounded countermeasures for these specific issues.

Module 1: The Synthesis (Upstream Quality Control)

Most yield issues in the coupling step actually originate here. If your acid chloride conversion is only 80%, your final yield is mathematically capped.

Q: My acid chloride formation seems incomplete despite refluxing in SOCl₂. Why?

A: The 4-nitro group deactivates the carboxylic acid, making it a poor nucleophile towards thionyl chloride (


). Standard reflux is often insufficient.

Protocol Adjustment (The "Vigorous Activation" Method):

  • Catalyst is Mandatory: You must use Dimethylformamide (DMF). It forms the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than

    
     alone.
    
  • Stoichiometry: Use 5-10 mol% DMF . Do not be shy with the catalyst.

  • Reaction Check: Do not rely on TLC (the acid chloride often hydrolyzes back to acid on the plate, giving a false "no reaction" reading). Use methanol quench TLC :

    • Take an aliquot

      
       quench in dry MeOH 
      
      
      
      Check TLC.
    • If you see the Methyl Ester (

      
       usually higher than acid), the conversion is complete. If you see Acid, keep refluxing.
      

Module 2: The Coupling Reaction (The Core Failure Mode)

This is where the "Suicide Mechanism" destroys yield.

Q: I see the acid chloride formed, but the coupling yield is <40%. Where did the mass go?

A: You likely experienced Intermolecular Self-Acylation . Because the N1-proton is acidic (due to the nitro group), your base (TEA/DIPEA) deprotonates the pyrazole ring before the amine nucleophile attacks. The resulting pyrazolate anion attacks another acid chloride molecule, forming insoluble dimers/oligomers.

The Solution: Inverse Addition Strategy

To prevent the pyrazole from reacting with itself, you must ensure the Acid Chloride is never in excess relative to the amine nucleophile.

Visualizing the Failure vs. Success Pathways

G cluster_failure FAILURE MODE: Standard Addition cluster_success SUCCESS MODE: Inverse Addition Start_Fail Acid Chloride (In Flask) Base_Fail Base Added Start_Fail->Base_Fail Deprot N1-Deprotonation (Pyrazolate Anion) Base_Fail->Deprot Fast Self_Attack Attacks Another Acid Chloride Deprot->Self_Attack Competes with Amine Dimer Dimer/Polymer (Tar/Precipitate) Self_Attack->Dimer Amine_Pot Amine + Base (In Flask) Slow_Add Slow Addition of Acid Chloride Amine_Pot->Slow_Add Trapping Immediate Trapping by Amine Slow_Add->Trapping Amine in Excess Product Desired Amide Trapping->Product

Caption: Figure 1. Standard addition allows the pyrazole to polymerize. Inverse addition forces the acid chloride to react with the desired amine immediately.

Module 3: Step-by-Step Optimized Protocol

Objective: Coupling 4-Nitro-1H-pyrazole-3-carbonyl chloride with a primary amine (


).
Reagents
  • Solvent: Dry THF or DCM (Anhydrous is critical).

  • Base: Pyridine (Preferred over TEA; it buffers the pH preventing rapid deprotonation of the pyrazole NH).

  • Nucleophile: 1.1 equivalents of Amine.

Workflow
  • Preparation (Flask A): Dissolve Amine (1.1 eq) and Pyridine (2.5 eq) in dry DCM. Cool to 0°C.

  • Dissolution (Flask B): Dissolve your freshly prepared Acid Chloride in a minimal amount of dry DCM.

  • The Critical Step (Inverse Addition):

    • Add the contents of Flask B (Acid Chloride) dropwise into Flask A (Amine) over 20–30 minutes.

    • Why? This ensures that every drop of acid chloride enters a "sea" of nucleophiles. It is consumed by the amine before it can find another pyrazole ring to react with.

  • Workup:

    • Quench with water.

    • Wash with 0.5M HCl (to remove pyridine).

    • Crucial: Wash with sat.

      
       .
      
    • Note: If your product is soluble in base (due to the acidic NH), skip the basic wash or keep the pH < 8.

Troubleshooting & FAQs

SymptomDiagnosisCorrective Action
Product decomposes on Silica Gel The Nitro-Pyrazole NH is acidic and sticks to silica; or residual acid chloride is hydrolyzing.Do not purify acid chloride. For the final amide, add 1% Acetic Acid to the eluent to prevent streaking, or use Reverse Phase (C18) which is gentler.
Low Yield + Insoluble precipitate Dimerization occurred.Switch to Inverse Addition (see Module 2). Ensure strictly anhydrous conditions.
TLC shows starting material (Acid) immediately Hydrolysis.Your solvent is "wet" or your

is old. Distill

or use fresh bottle. Dry DCM over molecular sieves.
Reaction turns black/tarry Base was too strong.Avoid NaH or strong inorganic bases in organic solvent. Stick to Pyridine or N-Methylmorpholine (NMM).

Advanced Strategy: The "Protection" Route

If the Inverse Addition fails, you must block the N1 position.

Recommended Protecting Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

  • Why: These can be removed under acidic conditions after the coupling.

  • Benefit: Removes the acidic proton entirely, eliminating the dimerization risk and increasing solubility.

References & Authority

  • Synthesis of Nitro-Pyrazole Derivatives:

    • Source:Heterocycles, Vol 93, No. 2, 2016.[1]

    • Relevance: Establishes hydrolysis rates and stability of 4-nitro-pyrazole intermediates.

    • Link:1

  • Reactivity of Pyrazole-3-Carboxylic Acid Chlorides:

    • Source:Letters in Organic Chemistry, Vol 10, Issue 8, 2013.

    • Relevance: Details the conversion of pyrazole acids to chlorides and subsequent nucleophilic attacks.

    • Link:2

  • Handling Electron-Deficient Heterocycles:

    • Source:Organic Chemistry Frontiers, 2021 (RSC).

    • Relevance: Discusses activation strategies for electron-deficient aryl chlorides, providing context for the reactivity of the 4-nitro scaffold.

    • Link:3

  • pKa and Physical Properties:

    • Source: PubChem Compound Summary for 4-Nitro-1H-pyrazole.

    • Relevance: Validates the acidity/pKa data (~9.6) driving the self-reaction mechanism.

    • Link:4[5][4]

Sources

Technical Support Center: Purification of Products from 4-Nitro-1H-pyrazole-3-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the purification challenges associated with products derived from 4-nitro-1H-pyrazole-3-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into overcoming common obstacles in purifying the resulting pyrazole carboxamides and esters.

Understanding the Chemistry: Common Reactions and Impurities

4-Nitro-1H-pyrazole-3-carbonyl chloride is a highly reactive acylating agent, prized for its ability to form stable amide and ester linkages.[1][2] Its reactivity, however, necessitates careful planning of the reaction work-up and purification strategy. The primary reaction involves nucleophilic acyl substitution, where a nucleophile (typically an amine or alcohol) attacks the carbonyl carbon, leading to the displacement of the chloride.[3]

Typical Reaction Scheme & Potential Byproducts

G A 4-Nitro-1H-pyrazole-3-carbonyl chloride P Desired Product (Amide or Ester) A->P + Nucleophile (B) + Base S2 Unreacted Starting Material A->S2 S3 4-Nitro-1H-pyrazole-3-carboxylic acid (from hydrolysis) A->S3 + H2O (hydrolysis) B Nucleophile (R-NH2 or R-OH) B->P Base Base (e.g., Pyridine, Et3N) Base->P S1 Base•HCl Salt Base->S1 + HCl (byproduct) S4 Side-products from excess nucleophile/base H2O Trace H2O H2O->S3

Caption: General reaction pathway and common impurities.

The most prevalent impurities you will encounter are:

  • Acidic Impurities : The primary acidic byproduct is the hydrolyzed starting material, 4-nitro-1H-pyrazole-3-carboxylic acid.[4] This occurs if the acid chloride is exposed to moisture.[5][6] The reaction also generates one equivalent of HCl, which is typically scavenged by a base.[7]

  • Basic Impurities : Excess amine nucleophile or the scavenger base (e.g., triethylamine, pyridine) are common basic impurities.

  • Unreacted Materials : Incomplete reactions will leave behind unreacted 4-nitro-1H-pyrazole-3-carbonyl chloride or the nucleophile.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil or gum that won't solidify. What should I do first? A1: This is a classic sign of persistent impurities, often residual solvent or byproducts that are depressing the melting point. Before attempting a complex purification, perform a simple aqueous work-up. Dissolve the crude material in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like the hydrolyzed acid chloride.[8] Finish with a brine wash to remove excess water, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate in vacuo. Often, this simple extraction is sufficient to yield a solid product upon solvent removal. If it remains an oil, column chromatography is the next logical step.[9]

Q2: What is a good starting point for a TLC solvent system? A2: Products from this chemistry are typically polar due to the nitro-pyrazole moiety. A good starting eluent system for thin-layer chromatography (TLC) is a mixture of a non-polar and a polar solvent.[10] Begin with a 1:1 mixture of Hexanes/Ethyl Acetate. Based on the resulting Rf value of your product spot, you can adjust the polarity.

  • Spot at baseline (Rf ~ 0) : Increase polarity. Try 100% Ethyl Acetate, or a 9:1 mixture of Dichloromethane/Methanol.[10]

  • Spot at solvent front (Rf ~ 1) : Decrease polarity. Try 3:1 or 4:1 Hexanes/Ethyl Acetate. The goal for column chromatography is an Rf of ~0.2-0.3 in the chosen solvent system for optimal separation.[11]

Q3: My compound appears to be degrading on the silica gel column. How can I prevent this? A3: The silica gel surface is slightly acidic, which can cause degradation of sensitive compounds.[11] If you suspect this is happening (indicated by streaking on TLC or multiple new spots appearing in collected column fractions), you have two primary options:

  • Neutralize the Silica : Add a small amount of a basic modifier, like triethylamine (0.5-1%), to your chromatography eluent.[9][10] This will neutralize the acidic sites on the silica.

  • Switch Stationary Phase : Consider using a different stationary phase, such as neutral or basic alumina, or Florisil.[11] For very polar compounds, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be the most effective solution.[9]

Q4: How do I choose the best recrystallization solvent? A4: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[12] The impurities, conversely, should be either very soluble or insoluble at all temperatures. For polar nitro-pyrazole derivatives, common and effective solvents include ethanol, isopropanol, acetonitrile, or ethyl acetate.[12] Often, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is required to achieve optimal crystallization.[12][13] The process involves dissolving the compound in the "good" solvent (e.g., ethanol) and then slowly adding the "bad" solvent (e.g., water) until the solution becomes cloudy, then re-heating to clarify and cooling slowly.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

ProblemPotential Cause(s)Recommended Solution(s)
Product is an "oil" or "gum" and will not crystallize. 1. High concentration of impurities.2. Melting point of the compound is lower than the boiling point of the solvent used ("oiling out").[12][14]3. Residual solvent (e.g., DMF, DMSO) from the reaction.1. Perform an aqueous work-up as described in FAQ #1.2. Try a different recrystallization solvent or a mixed-solvent system.[12]3. Re-dissolve the oil , add more of the "good" solvent to lower the saturation point, and allow for very slow cooling. Scratching the inside of the flask can initiate nucleation.[9][14]4. If high-boiling solvents are suspected, co-evaporate with a lower-boiling solvent like toluene or heptane under high vacuum.
Poor separation during column chromatography (overlapping peaks). 1. Inappropriate solvent system.2. Column was overloaded with crude material.3. Column was packed improperly.1. Optimize the eluent system using TLC. Aim for a significant difference in Rf values (ΔRf > 0.2) between your product and the major impurities.[9]2. Reduce the sample load. A general rule is to load 1-5% of crude material by weight relative to the silica gel.[9]3. Consider a gradient elution. Start with a less polar solvent system and gradually increase the polarity to better resolve compounds.
Product yield is very low after purification. 1. Product is partially soluble in the recrystallization mother liquor.2. Irreversible adsorption or decomposition on the chromatography column.3. Mechanical losses during transfers and filtrations.1. Cool the recrystallization mixture thoroughly (e.g., in an ice bath) before filtering to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.[12]2. Test compound stability on a TLC plate before committing to a column. Spot the crude material, let the plate sit for an hour, then elute to check for new spots.[9]3. If using chromatography, ensure the chosen eluent effectively moves the compound off the baseline (Rf > 0.1) to prevent it from remaining on the column.
Crude product is highly colored (dark red/brown). 1. Formation of high molecular weight, colored byproducts.2. Degradation due to excessive heat or harsh reaction conditions.[15]1. Use activated charcoal. During recrystallization, after dissolving the crude solid in hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.

Detailed Protocols & Methodologies

Protocol 1: Standard Flash Column Chromatography

This protocol is a general guideline for purifying a moderately polar 4-nitro-1H-pyrazole-3-carboxamide.

  • TLC Analysis : Determine an appropriate eluent system (e.g., 2:1 Hexanes:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing : Select a column size appropriate for your sample amount. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading :

    • Dry Loading (Recommended) : Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (~2-3x the mass of your crude product). Remove the solvent in vacuo until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

    • Wet Loading : Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution : Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity (e.g., 4:1 Hexanes:EtOAc) and gradually increase the concentration of the more polar solvent.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution : Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the solvent's boiling point.[16]

  • Induce Saturation : While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).

  • Re-clarify : Add a few more drops of hot ethanol, just enough to make the solution clear again.

  • Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.[12]

  • Isolation : Collect the formed crystals by vacuum filtration.

  • Washing : Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals in a vacuum oven.

Purification Strategy Decision Tree

G start Crude Product workup Perform Aqueous Acid/Base Work-up start->workup is_solid Is it a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (still oily) is_oily Is it an oil/gum? workup->is_solid pure_solid Pure Solid Product recrystallize->pure_solid chromatography->pure_solid check_solid Is it a solid now?

Caption: Decision workflow for selecting a purification method.

References

  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem Technical Support.
  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • Benchchem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem Technical Support.
  • Google Patents. (1956).
  • Advion. (n.d.).
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Benchchem Technical Support.
  • LibreTexts. (2020). 22.4: Acid Halide Chemistry. Chemistry LibreTexts.
  • Al-Soud, Y. A., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 628-641.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester. (n.d.).
  • Physics & M
  • ResearchGate. (2025).
  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Jasperse, J. (n.d.). Chem 360 Ch. 20, 21 Notes: Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • University of Calgary. (n.d.).
  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube.
  • Save My Exams. (2026, February 24).
  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • Dandu, G., et al. (2024). A Review on Flash Chromatography.
  • Smolecule. (2023). 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
  • Bentham Science Publishers. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.

Sources

Technical Support Center: Managing the Reactivity of 4-Nitro-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Nitro-1H-pyrazole-3-carbonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive building block. Our goal is to provide you with field-proven insights and practical solutions to navigate the challenges associated with its reactivity, ensuring successful and reproducible experimental outcomes.

4-Nitro-1H-pyrazole-3-carbonyl chloride is a valuable reagent for installing the nitropyrazole moiety, a common pharmacophore in drug discovery. However, as an acyl chloride, its reactivity is pronounced, a characteristic further amplified by the strong electron-withdrawing effect of the C4-nitro group.[1] This heightened electrophilicity at the carbonyl carbon makes it an excellent acylating agent but also renders it highly susceptible to degradation and side reactions if not handled with precision.[1][2] This guide provides a framework for managing this reactivity effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of 4-Nitro-1H-pyrazole-3-carbonyl chloride.

Q1: How should I properly store and handle this reagent to ensure its stability? A1: Proper storage is critical. The compound must be stored under strictly anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store in a cool, dry, and well-ventilated place away from sources of moisture and incompatible materials like alcohols, amines, and strong bases.[3][4] We recommend flushing the container with inert gas after each use to displace moist air.

Q2: What is the primary cause of reagent decomposition, and how can I detect it? A2: The primary mode of decomposition is hydrolysis. The acyl chloride group reacts readily with water, even atmospheric moisture, to form the corresponding 4-Nitro-1H-pyrazole-3-carboxylic acid.[2][5][6] You can detect decomposition by:

  • Thin-Layer Chromatography (TLC): The resulting carboxylic acid will have a different Rf value (typically lower, more polar) than the acyl chloride.

  • Physical Appearance: The reagent should be a crystalline solid. Clumping or a "wet" appearance can indicate hydrolysis.

  • FT-IR Spectroscopy: The C=O stretch of the acyl chloride (~1750 cm⁻¹) will be replaced or accompanied by the broader C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the characteristic broad O-H stretch (~2500-3300 cm⁻¹).

Q3: What solvents are compatible with 4-Nitro-1H-pyrazole-3-carbonyl chloride? A3: Only anhydrous aprotic solvents should be used. Protic solvents like water or alcohols will react directly with the acyl chloride.[1][2] Always use solvents from a freshly opened bottle or a solvent purification system.

Solvent ClassRecommended SolventsNot RecommendedRationale
Chlorinated Dichloromethane (DCM), Chloroform---Inert and good for solubility.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane---Good general-purpose solvents. Note: Check for peroxides.
Aprotic Polar Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)DMF can be used but must be scrupulously dry. Some sources indicate bases can catalyze reactions with DMF.[7]
Hydrocarbons Toluene, Hexanes---Generally compatible, but solubility may be limited.

Q4: Why is a base typically required in acylation reactions with this reagent? A4: Acylation of nucleophiles like amines or alcohols releases one equivalent of hydrochloric acid (HCl).[2] This acid can protonate your nucleophile (especially amines), forming an unreactive ammonium salt and halting the reaction. A non-nucleophilic base is added to "scavenge" or neutralize the HCl as it forms, allowing the reaction to proceed to completion.[7][8] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.

Section 2: Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a logical framework for diagnosing and resolving issues during your experiments.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Encountered Problem1 Low or No Product Yield Start->Problem1 Problem2 Multiple Spots on TLC Post-Reaction Start->Problem2 Problem3 Reaction Stalls / Fails to Reach Completion Start->Problem3 Cause1A Cause: Reagent Hydrolysis Problem1->Cause1A Cause1B Cause: Poor Nucleophile Reactivity Problem1->Cause1B Cause2A Cause: Unreacted Starting Material Problem2->Cause2A Cause2B Cause: Formation of Side-Products Problem2->Cause2B Cause3A Cause: Insufficient Base Problem3->Cause3A Cause3B Cause: Low Temperature Problem3->Cause3B Solution1A Solution: - Use fresh, anhydrous reagents & solvents. - Confirm starting material purity via TLC/NMR. Cause1A->Solution1A Solution1B Solution: - Increase reaction temperature. - Add catalyst (e.g., DMAP for alcohols). - Increase reaction time. Cause1B->Solution1B Solution2A Solution: - See 'Reaction Stalls' section. Cause2A->Solution2A Solution2B Solution: - Lower reaction temperature. - Re-evaluate stoichiometry and addition rate. - Characterize byproduct to diagnose. Cause2B->Solution2B Solution3A Solution: - Ensure ≥1 equivalent of scavenger base. - Use a stronger, non-nucleophilic base. Cause3A->Solution3A Solution3B Solution: - Allow reaction to warm to RT or apply gentle heat. Cause3B->Solution3B

Caption: Troubleshooting decision tree for common issues.

Detailed Problem Analysis

Issue 1: Low or No Product Yield

  • Possible Cause: Reagent Decomposition via Hydrolysis.

    • Diagnosis: Before starting your reaction, run a TLC of the 4-Nitro-1H-pyrazole-3-carbonyl chloride. If you see a highly polar spot corresponding to the carboxylic acid, your reagent has degraded.

    • Solution: Discard the hydrolyzed reagent and use a fresh, properly stored batch. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere. Use anhydrous solvents for both the reaction and any subsequent workup procedures until the reactive acyl chloride is consumed.[2]

Issue 2: Reaction Stalls or Fails to Reach Completion

  • Possible Cause: Insufficient Base / Nucleophile Protonation.

    • Diagnosis: Your amine nucleophile is also a base and will react with the HCl byproduct. If you use exactly one equivalent of amine and no other base, the reaction will theoretically stop at 50% conversion as half the amine becomes an unreactive hydrochloride salt.

    • Solution: Always include at least one equivalent of a non-nucleophilic "scavenger" base like triethylamine or DIPEA. If your amine is precious, this is essential. An alternative for simple amines is to use two equivalents of the amine itself, with one serving as the reactant and the other as the HCl scavenger.[9]

  • Possible Cause: Poor Nucleophile Reactivity.

    • Diagnosis: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered alcohols are less reactive. If the reaction is clean but slow, this is the likely cause.

    • Solution: For sluggish alcohol acylations, a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) or pyridine can significantly accelerate the reaction.[7][8] For poorly reactive amines, increasing the reaction temperature or switching to a more polar solvent like DMF (anhydrous) may be necessary.

Issue 3: Multiple Spots on TLC and Difficult Purification

  • Possible Cause: Formation of Side-Products from High Temperatures.

    • Diagnosis: While heat can overcome activation barriers, excessive temperatures can lead to decomposition of the starting material or product. The nitro group itself can participate in unwanted side reactions under harsh conditions.[10]

    • Solution: Maintain careful temperature control. Most acylations with this reagent proceed readily at 0 °C to room temperature. Start reactions at 0 °C and allow them to warm slowly. If heating is required, do so incrementally while monitoring by TLC.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][11]

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Dry Glassware (Oven/Flame) Prep2 Add Nucleophile & Anhydrous Solvent Prep1->Prep2 Prep3 Inert Atmosphere (N2 or Ar) Prep2->Prep3 React1 Cool to 0 °C Prep3->React1 React2 Add Base (e.g., TEA) React1->React2 React3 Slowly Add Acyl Chloride (as solid or solution) React2->React3 React4 Monitor by TLC React3->React4 Workup1 Quench Reaction (e.g., with H2O or sat. NH4Cl) React4->Workup1 Workup2 Extract with Organic Solvent Workup1->Workup2 Workup3 Dry (Na2SO4), Filter, Concentrate Workup2->Workup3 Purify Purify Product (Column Chromatography or Recrystallization) Workup3->Purify

Caption: Standard workflow for acylation reactions.

SOP 1: Synthesis of a 4-Nitro-1H-pyrazole-3-carboxamide

This protocol describes the reaction with a generic primary or secondary amine.

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA, 1.2 eq).

  • Acylation: Add 4-Nitro-1H-pyrazole-3-carbonyl chloride (1.1 eq) portion-wise as a solid over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by silica gel column chromatography or recrystallization.[12][13][14][15]

SOP 2: Synthesis of a 4-Nitro-1H-pyrazole-3-carboxylate Ester

This protocol is for the reaction with a primary or secondary alcohol.

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), pyridine (2.0 eq, acting as both base and catalyst), and anhydrous DCM (approx. 0.1 M). For less reactive alcohols, add 4-dimethylaminopyridine (DMAP, 0.1 eq) as a more potent catalyst.[8]

  • Acylation: Cool the solution to 0 °C. Add 4-Nitro-1H-pyrazole-3-carbonyl chloride (1.2 eq) portion-wise.

  • Reaction: Stir at 0 °C for 30 minutes and then at room temperature overnight, or until TLC indicates completion.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine/DMAP), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by silica gel column chromatography.

References

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online. [Link]

  • Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-Amino-1H-Pyrazole-5. Heterocycles. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

  • Acyl chloride. Wikipedia. [Link]

  • Method for purifying pyrazoles.
  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. National Center for Biotechnology Information. [Link]

  • Organocatalytic Synthesis of Amides from Aldehydes through p-Nitro Phenol Ester Activation. Rasayan Journal of Chemistry. [Link]

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Royal Society of Chemistry. [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. National University of Singapore. [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

  • 4-chloro-3-nitro-1h-pyrazole (C3H2ClN3O2). PubChem. [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]

Sources

optimizing reaction temperature for 4-Nitro-1h-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Hub . I am Dr. Aris, your Senior Application Scientist.

You are likely here because the synthesis of 4-Nitro-1H-pyrazole-3-carbonyl chloride is deceivingly complex. While standard acid chloride formation is routine, the presence of the nitro group on the pyrazole ring introduces competing thermal sensitivities and solubility challenges.

This guide moves beyond generic "add thionyl chloride and reflux" advice. We will focus on the thermodynamic sweet spot —balancing the activation energy required for chlorination against the decomposition threshold of the nitro-pyrazole scaffold.

Module 1: Critical Parameters (The "Why")

To optimize this reaction, you must understand the two opposing forces at play:

  • The Activation Barrier (Kinetics): The carboxylic acid at the 3-position is electronically deactivated by the electron-withdrawing nitro group at the 4-position. This makes the carbonyl carbon less nucleophilic towards the thionyl chloride sulfur, often requiring higher temperatures or catalysis (DMF) to initiate the reaction.

  • The Stability Ceiling (Thermodynamics): 4-Nitropyrazoles are energetic materials. While the ring is generally stable up to ~160°C, the acid chloride derivative is significantly less stable than the parent acid. High temperatures (

    
    ) can lead to:
    
    • Decarboxylation: Loss of

      
       to form 4-nitro-1H-pyrazole.
      
    • Oligomerization: The free N-H of one molecule attacking the acyl chloride of another.

    • Energetic Decomposition: Runaway exothermic events.

The Optimized Strategy: We utilize a Temperature Ramp Protocol combined with Vilsmeier-Haack Catalysis . We do not blast the reaction at reflux immediately. We use catalytic DMF to lower the activation energy, allowing the reaction to proceed at a safer, lower temperature.

Module 2: Troubleshooting (FAQs)

Q1: The reaction mixture turned black/tarry. What happened? Diagnosis: Thermal decomposition. Explanation: You likely heated the mixture too quickly or too high (>80°C). The nitro group sensitizes the molecule. Once the acid chloride forms, it is more fragile than the starting acid. Fix: Implement the 0°C Initiation Step (see Protocol). Do not exceed 60°C unless absolutely necessary.

Q2: I still have unreacted solid starting material after 4 hours at reflux. Diagnosis: Solubility-limited kinetics or lack of catalyst. Explanation: 4-Nitro-1H-pyrazole-3-carboxylic acid has poor solubility in neat thionyl chloride. Without DMF, the thionyl chloride cannot effectively attack the solid surface. Fix:

  • Ensure you are using anhydrous DMF (1-3 drops per 10 mmol).

  • Do not just reflux; sonicate the starting suspension for 5 minutes before adding

    
     to break up particle aggregates.
    

Q3: Is the product the free base or the salt? Diagnosis: Stoichiometry confusion. Explanation: The "1H" nitrogen is basic. During the reaction, the HCl byproduct will protonate this nitrogen, forming the hydrochloride salt of the acid chloride. This is often more stable than the free base. Fix: Do not attempt to "wash" with water/bicarb to free the base (it will hydrolyze the chloride). Isolate as the HCl salt.

Module 3: Visualizing the Process

The following diagram illustrates the decision logic for temperature control during the synthesis.

ReactionLogic Start Start: 4-Nitro-1H-pyrazole-3-COOH Step1 Suspend in SOCl2 + Cat. DMF (Temp: 0°C) Start->Step1 Check1 Is evolution of gas (HCl/SO2) observed? Step1->Check1 Step2 Warm to Room Temp (20-25°C) Stir 3-12h Check1->Step2 Yes Check1->Step2 Slow/No (Wait 30 min) Check2 Is solid dissolved? Step2->Check2 Step3 Gentle Heat (45-50°C) Max 2 hours Check2->Step3 No (Turbid) Success Evaporate Solvent Isolate Product Check2->Success Yes (Clear Soln) Step3->Check2 Re-check Fail STOP: Check Reagents/Moisture Step3->Fail Still Solid > 4h

Caption: Logic flow for temperature ramping. Note that aggressive heating is a fallback, not the default.

Module 4: The Optimized Protocol

Safety Warning: 4-Nitropyrazoles are potentially energetic. Perform all reactions behind a blast shield. Thionyl chloride releases toxic


 and 

gas; use a scrubber.
Reagents & Equipment
  • Substrate: 4-Nitro-1H-pyrazole-3-carboxylic acid (Dry, finely powdered).

  • Reagent: Thionyl Chloride (

    
    ), ReagentPlus® grade (>99%).
    
  • Catalyst: N,N-Dimethylformamide (DMF), Anhydrous.

  • Solvent (Optional): Toluene (if reaction requires moderation).

Step-by-Step Methodology
  • Preparation (T = 25°C):

    • Dry the starting carboxylic acid in a vacuum oven at 50°C for 4 hours. Moisture is the enemy of yield here.

    • Place the acid (1.0 equiv) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

      
       drying tube or 
      
      
      
      line.
  • The Cold Initiation (T = 0°C):

    • Cool the flask in an ice-water bath.

    • Add Thionyl Chloride (5.0 - 10.0 equiv). Note: We use excess

      
       as the solvent to ensure solubility.
      
    • Add catalytic DMF (2-3 drops per gram of acid).

    • Observation: You should see immediate bubbling (

      
       release). The DMF forms the Vilsmeier chloro-iminium species, which attacks the acid rapidly.
      
  • The Reaction Phase (T = 20°C

    
     50°C): 
    
    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir at RT for 3–12 hours.

    • Checkpoint: The reaction is complete when the suspension turns into a clear, homogenous solution .

    • Troubleshooting: If solids remain after 6 hours, warm the bath to 45-50°C . Do not exceed 60°C unless verified by DSC that your specific lot is stable.

  • Isolation (T = 40°C):

    • Connect the flask to a rotary evaporator.

    • Evaporate the excess

      
       under reduced pressure. Bath temp < 40°C. 
      
    • Azeotropic Drying: Add anhydrous toluene (2x volume) to the residue and re-evaporate. This removes trace thionyl chloride trapped in the crystal lattice.

    • Result: The product usually appears as an off-white to yellow solid (Hydrochloride salt).

Data Comparison: Temperature vs. Outcome
ConditionTemp RangeConversionPurity ProfileRisk Level
Cold/RT (Recommended) 0°C

25°C
>95% (Slow)High (Clean NMR)Low
Standard Reflux 76°C100% (Fast)Mod (Darkening/Tars)Moderate
High Heat >100°CVariableLow (Decarboxylation)High (Energetic)

Module 5: Mechanistic Insight

Why does DMF matter? Without DMF, the reaction relies on the collision of the carboxylic acid with thionyl chloride. With DMF, the reaction proceeds via a highly reactive intermediate.

Mechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Fast Inter Activated Intermediate Vilsmeier->Inter + Acid Acid Pyrazole-COOH Prod Acid Chloride Product Inter->Prod - SO2 / - HCl

Caption: DMF catalysis pathway lowering activation energy.

References

  • ChemicalBook. (n.d.). Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid methyl ester. Retrieved from

  • Smolecule. (2023).[1] 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride: Thermal Stability and Reactivity. Retrieved from

  • Zhang, J., Parrish, D. A., & Shreeve, J. M. (2014).[2] Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials. Chemistry – An Asian Journal, 9(10), 2953–2960.[2] Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[3] Retrieved from

  • Ilhan, I. O., & Çadir, M. (2012).[4] Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Retrieved from

Sources

Technical Support Center: Solvent Systems for 4-Nitro-1H-pyrazole-3-carbonyl chloride

[1]

Ticket ID: CHEM-SUP-4N1H-COCl Subject: Optimization of Solvent Selection and Handling Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary & Chemical Profile

The Molecule: 4-Nitro-1H-pyrazole-3-carbonyl chloride is a bifunctional intermediate.[1] Its behavior is dictated by two competing reactivities:

  • Electrophilic Acyl Chloride (-COCl): Highly reactive toward nucleophiles (water, alcohols, amines).[1]

  • Acidic Pyrazole Nitrogen (-NH): The electron-withdrawing nitro group at C4 significantly increases the acidity of the N1-proton (

    
     estimated <10).[1]
    

The Core Challenge: You cannot simply "dissolve and shoot." The acidic proton makes the molecule prone to self-condensation (polymerization) in the presence of strong bases, while the acyl chloride demands strictly anhydrous conditions. Furthermore, the nitro group reduces solubility in non-polar solvents (Hexanes), while polar nucleophilic solvents (DMF/DMSO) pose severe stability risks.

Solvent Selection Matrix

This matrix classifies solvents based on Chemical Inertness , Solubility Parameter , and Process Suitability .[1]

Class A: Recommended (The Gold Standard)

These solvents offer the best balance of solubility and inertness.

SolventGrade RequiredWhy it worksTechnical Notes
Dichloromethane (DCM) Anhydrous, Amylene-stabilizedExcellent solubility for nitro-heterocycles; low boiling point allows easy removal.[1]Best for: Low-temp amidations (0°C to RT).[1] Ensure it is acid-free.[1]
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeHigh solubility power; coordinates well with intermediates.[1]Warning: Must be strictly dry.[1] Peroxides can initiate radical decomposition of the nitro group under stress.
Acetonitrile (MeCN) Anhydrous (HPLC Grade)Polar but non-nucleophilic.[1] Good for reactions requiring higher polarity than DCM.[1]Best for: Reactions involving inorganic bases (e.g., Carbonates) where partial solubility of the base is needed.
Class B: Conditional (Process Specific)

Use these only when specific reaction conditions (e.g., high temperature) dictate it.

SolventConditionRisk FactorMitigation
Toluene / Xylene RefluxModerate/Low SolubilityUsed for azeotropic removal of thionyl chloride.[1] The acid chloride may form a slurry rather than a solution.[1]
Ethyl Acetate (EtOAc) AnhydrousTransesterificationOnly for workup. Avoid as a reaction solvent with Lewis Acids or high heat, as the acyl chloride can exchange with the ester.
Class C: FORBIDDEN (Critical Failure Points)

Usage of these solvents will result in immediate decomposition or hazardous byproducts.

SolventThe Mechanism of Failure
Water Hydrolysis: Immediate conversion back to the carboxylic acid + HCl gas.[1]
Alcohols (MeOH, EtOH) Alcoholysis: Immediate conversion to the methyl/ethyl ester.
DMF / DMAc Vilsmeier-Haack Side Reaction: DMF reacts with the acyl chloride to form the Vilsmeier reagent and dimethylcarbamoyl chloride (a carcinogen).[1] Never use as a bulk solvent.
DMSO Pummerer-type Rearrangement: Can act as an oxidant or nucleophile toward the acyl chloride, leading to violent decomposition.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection and reaction setup.

SolventSelectionStartStart: 4-Nitro-1H-pyrazole-3-COClCheckMoistureIs the system strictly anhydrous?Start->CheckMoistureStopWetSTOP: Hydrolysis Risk.Dry glassware/reagents.CheckMoisture->StopWetNoTempCheckReaction Temperature?CheckMoisture->TempCheckYesLowTemp< 40°C (Amidation/Esterification)TempCheck->LowTempHighTemp> 80°C (Cyclization/Reflux)TempCheck->HighTempSolubilityCheckSolubility Requirement?LowTemp->SolubilityCheckTolueneSelect: Toluene/Xylene(Suspension/Slurry OK)HighTemp->TolueneDCM_THFSelect: DCM or THF(High Solubility)SolubilityCheck->DCM_THFHomogeneous SolnDMFCheckNeed Catalyst?DCM_THF->DMFCheckCatDMFAdd 1-2 drops DMF(Catalytic Only)DMFCheck->CatDMFYesBulkDMFSTOP: Avoid Bulk DMF(Forms DMCC/Vilsmeier)DMFCheck->BulkDMFBulk Solvent

Figure 1: Solvent Selection Decision Tree.[1] Blue nodes represent decision points; Green nodes represent safe operating parameters; Red nodes indicate critical failure paths.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into a solid gel/gunk."
  • Diagnosis: Self-Polymerization. [1]

    • The Cause: You likely added a base (Triethylamine/Pyridine) before the nucleophile. The base deprotonated the pyrazole -NH, making it a nucleophile that attacked another molecule's -COCl group.[1]

    • The Fix:

      • Dissolve the nucleophile (amine/alcohol) and the Base in the solvent first.

      • Add the 4-Nitro-1H-pyrazole-3-carbonyl chloride solution slowly to this mixture at 0°C.

      • This ensures the external nucleophile is in excess and reacts faster than the pyrazole-NH.[1]

Issue 2: "I see a 'Dimethylamide' impurity in my LCMS."
  • Diagnosis: DMF Solvent Interaction. [1][2]

    • The Cause: You used DMF as a solvent or used too much during the acid chloride synthesis step.[1] DMF reacts with acid chlorides to transfer the -N(Me)2 group.[1]

    • The Fix: Switch to DCM or THF .[1] If synthesizing the acid chloride from the acid, use Thionyl Chloride (neat) with only catalytic DMF (1 drop per 50 mmol), then azeotrope with Toluene to remove traces.

Issue 3: "Violent bubbling occurred when I added the solvent."
  • Diagnosis: Moisture Contamination. [1]

    • The Cause: The solvent contained water.[1][3][4] The bubbling is HCl gas being released.[1]

    • The Fix: Use commercially available "Anhydrous" grade solvents or dry them over molecular sieves (3Å or 4Å) for 24 hours.[1] Verify dryness with a Karl Fischer titrator if available.

Critical Protocol: Synthesis & Solvent Swap

Standard Operating Procedure for handling the transition from Synthesis to Application.

Objective: Convert 4-nitro-1H-pyrazole-3-carboxylic acid to the chloride and prepare it for coupling without isolation (to minimize hydrolysis).

  • Chlorination: Suspend the starting acid in Thionyl Chloride (SOCl2) (5-10 equivalents).[1] Add 1 drop of dry DMF as catalyst.[1] Reflux for 2-3 hours until the solution is clear (gas evolution stops).

  • Evaporation: Remove excess SOCl2 under reduced pressure (Rotavap) at <50°C.

  • The Toluene Chase (Critical Step):

    • The residue will contain trapped SOCl2 and HCl.[1]

    • Add Anhydrous Toluene (10 mL/g) to the residue.[1]

    • Evaporate the Toluene.[1]

    • Repeat this step 2 times. This azeotropically removes the residual acidic gases.[1]

  • Final Dissolution: Dissolve the resulting solid/oil immediately in your reaction solvent (e.g., DCM or THF ) and use it for the next step. Do not store.

References & Authority

  • Synthesis & Reactivity of Pyrazole Acid Chlorides:

    • Source: Ilhan, I. O., et al. "Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles."[1][5] Letters in Organic Chemistry, vol. 10, no. 8, 2013, pp. 602-610.[1][5]

    • Relevance: Establishes the stability profile and standard reflux conditions (Xylene/Toluene) for these specific substrates.

  • DMF/Acid Chloride Incompatibility (Safety Warning):

    • Source: Levin, D. "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions." Organic Process Research & Development, vol. 1, no. 2, 1997, pp. 182.

    • Relevance: Details the formation of carcinogenic Dimethylcarbamoyl Chloride (DMCC) when DMF is used with Thionyl Chloride.[6]

  • General Handling of 4-Nitropyrazoles:

    • Source: Zhang, J., et al. "Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials."[1][7] Chemistry – An Asian Journal, 2014.[1][7]

    • Relevance: Discusses the solubility and thermal stability of nitro-substituted pyrazoles, confirming the need for polar aprotic solvents or heating for dissolution.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Nitro-1H-pyrazole-3-carbonyl chloride and all solvents before use.

Validation & Comparative

Comparative Reactivity Profile: 4-Nitro-1H-pyrazole-3-carbonyl chloride vs. Standard Acyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug development, the selection of an acylating agent dictates the success of coupling sterically hindered or electronically deactivated amines. 4-Nitro-1H-pyrazole-3-carbonyl chloride represents a class of ultra-reactive, specialized electrophiles. It is heavily utilized in the synthesis of complex pharmaceuticals, including ML210 analogs for ferroptosis induction and α-branched purine-based acyclic nucleosides.

Unlike standard aliphatic or aromatic acyl chlorides (e.g., acetyl chloride or benzoyl chloride), the 4-nitro-pyrazole scaffold possesses extreme electrophilicity. This guide objectively compares its reactivity profile against standard alternatives, providing mechanistic insights and a field-proven, self-validating experimental protocol for its in situ generation and application.

Mechanistic Rationale: The Electronic Landscape

The exceptional reactivity of 4-nitro-1H-pyrazole-3-carbonyl chloride is driven by a synergistic combination of electronic effects that drastically lower the activation energy for nucleophilic acyl substitution.

  • Heteroaromatic Core: The pyrazole ring is inherently electron-deficient compared to a standard phenyl ring. The presence of electronegative nitrogen atoms pulls electron density away from the C3-carbonyl carbon.

  • C4-Nitro Group (-I, -M Effects): The nitro group at the 4-position exerts profound inductive (-I) and resonance (-M) effects. This intense electron withdrawal leaves the carbonyl carbon highly electrophilic.

  • Causality in Synthesis: While this extreme electrophilicity allows for rapid amidation even with bulky secondary amines (such as bis(4-chlorophenyl)methyl-piperazine derivatives), it simultaneously makes the acyl chloride highly susceptible to rapid hydrolysis upon exposure to trace moisture [1].

ElectronicEffects Nitro C4-Nitro Group (-I, -M Effects) Carbonyl C3-Carbonyl Carbon (Extreme Electrophilicity) Nitro->Carbonyl Withdraws e- density Pyrazole Pyrazole Ring (Electron-Deficient) Pyrazole->Carbonyl Inductive pull Nucleophile Rapid Nucleophilic Attack (High Amidation Rate) Carbonyl->Nucleophile Facilitates Coupling Water Rapid Hydrolysis (Moisture Sensitivity) Carbonyl->Water Vulnerability

Logical relationship of electronic effects driving the reactivity of the acyl chloride.

Comparative Quantitative Data

To objectively evaluate performance, the table below benchmarks 4-nitro-1H-pyrazole-3-carbonyl chloride against standard acyl chlorides. Data reflects typical behavior in standard coupling environments (DCM, non-nucleophilic base, 25°C).

Acyl Chloride ScaffoldElectrophilicity (Relative)Est. Hydrolysis

(pH 7, 25°C)
Amidation Yield (Hindered Amines, 1h RT)Primary Application
4-Nitro-1H-pyrazole-3-carbonyl chloride Extreme< 1 min82–85%Complex heterocycles, ML210 analogs
4-Nitrobenzoyl chloride High~5 min70–75%Activated aromatic couplings
Acetyl chloride High (Steric)< 3 min~80%Standard aliphatic acylations
Benzoyl chloride Moderate~40 min< 50%Baseline aromatic couplings

Note: The 82% yield for the 4-nitro-pyrazole derivative is based on a validated two-step in situ generation and coupling process with a hindered piperazine.

Experimental Workflow & Self-Validating Protocol

Because 4-nitro-1H-pyrazole-3-carbonyl chloride degrades rapidly in storage, it is best generated in situ from 4-nitro-1H-pyrazole-3-carboxylic acid. The following protocol is adapted from the synthesis of ML210 ferroptosis inducer analogs [2].

Workflow Acid 4-Nitro-1H-pyrazole- 3-carboxylic acid Activation Activation (Oxalyl Chloride, DMF) Acid->Activation AcylChloride 4-Nitro-1H-pyrazole- 3-carbonyl chloride Activation->AcylChloride In situ generation Coupling Amidation (Amine, DIPEA) AcylChloride->Coupling Product Target Amide (e.g., ML210 Analog) Coupling->Product High Yield

Experimental workflow for in situ generation and amidation of the reactive acyl chloride.

Step-by-Step Methodology

Phase 1: In Situ Activation

  • Preparation: Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a continuous stream of dry nitrogen.

  • Catalysis: Add 1 drop of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloromethyleneiminium ion), which is the true active species that converts the carboxylic acid to the acyl chloride.

  • Activation: Slowly add oxalyl chloride (1.5 equiv) dropwise at 0°C.

    • Causality: Oxalyl chloride is chosen over thionyl chloride because it operates under milder conditions (0°C to RT) and produces only volatile byproducts (CO, CO₂, HCl). Heating (required for SOCl₂) could degrade the explosive-prone nitro-pyrazole core.

  • Validation: Stir the mixture at room temperature overnight. The self-validating visual cue for completion is the cessation of gas bubbling. Concentrate the mixture under reduced pressure to yield a semi-solid oil, removing all unreacted oxalyl chloride and HCl.

Phase 2: Nucleophilic Acyl Substitution (Amidation)

  • Amine Preparation: In a separate flask, dissolve the target amine (e.g., 1-[bis(4-chlorophenyl)methyl]piperazine, 1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) in anhydrous DCM at 0°C.

    • Causality: DIPEA is utilized instead of Triethylamine (Et₃N) because its bulky isopropyl groups make it highly non-nucleophilic. It acts purely as a proton sponge to neutralize HCl, preventing the formation of competitive acylammonium intermediates that could stall the reaction.

  • Coupling: Dissolve the crude 4-nitro-1H-pyrazole-3-carbonyl chloride in a minimal amount of dry DCM and add it dropwise to the amine solution at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase flash chromatography to isolate the target amide (Typical yield: ~82%).

Handling & Storage Best Practices

If purchasing pre-synthesized 4-nitro-1H-pyrazole-3-carbonyl chloride, strict anhydrous conditions are mandatory.

  • Storage: Store at -20°C under an inert atmosphere (Argon preferred due to its density).

  • Handling: Weigh and transfer exclusively within a glovebox. Exposure to ambient humidity will result in rapid hydrolysis back to the unreactive carboxylic acid, identifiable by the generation of HCl gas (fuming in moist air) and a sharp drop in coupling yields.

References

  • Title: Efficient Synthesis of α-Branched Purine-Based Acyclic Nucleosides: Scopes and Limitations of the Method Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of ML210 analogs with alternative electrophilic warheads Source: bioRxiv URL: [Link]

A Comparative Guide to Acylation Reagents: Seeking Alternatives to 4-Nitro-1H-pyrazole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For the Modern Researcher in Organic Synthesis and Drug Discovery: A Senior Application Scientist's Perspective on Optimizing Acylation Reactions.

Acylation, the introduction of an acyl group into a molecule, is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of the acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. While highly reactive acyl chlorides like 4-Nitro-1H-pyrazole-3-carbonyl chloride offer a direct and often effective means of acylation, their handling, stability, and sometimes aggressive nature necessitate the exploration of milder and more versatile alternatives. This guide provides an in-depth technical comparison of alternative reagents, moving beyond a simple catalog of options to offer a rationale-driven approach to reagent selection, supported by experimental data and mechanistic insights.

The Benchmark: Understanding 4-Nitro-1H-pyrazole-3-carbonyl Chloride

4-Nitro-1H-pyrazole-3-carbonyl chloride is a potent acylating agent. The pyrazole ring, an electron-withdrawing heterocycle, and the additional nitro group significantly activate the carbonyl group towards nucleophilic attack. This high reactivity makes it effective for acylating a range of nucleophiles. However, this reactivity can also be a double-edged sword, potentially leading to side reactions with sensitive substrates and requiring careful handling due to its lability and the generation of corrosive HCl as a byproduct. While specific, direct comparative studies are not abundant in the literature, its reactivity can be inferred to be on par with other highly activated acyl chlorides.

The Alternatives: A Shift Towards Milder and More Controlled Acylation

The limitations of highly reactive acyl chlorides have driven the development of a sophisticated toolbox of alternative acylating systems. These can be broadly categorized into in-situ activation methods using coupling reagents, which have been extensively refined, particularly in the field of peptide synthesis. These reagents offer significant advantages in terms of milder reaction conditions, reduced side reactions, and broader functional group tolerance.

The Main Contenders: A Comparative Overview

The most prominent alternatives to pre-formed, highly reactive acyl chlorides are methods that activate a carboxylic acid in situ. This approach avoids the isolation of unstable intermediates and allows for a more controlled reaction. The leading classes of reagents for this purpose are carbodiimides, phosphonium salts, and uronium/aminium salts.

Reagent ClassExamplesGeneral ReactivityCommon SubstratesByproductsKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDC, DICModerate to HighAlcohols, Phenols, AminesUreas (can be insoluble)Cost-effective, well-established.[1]Racemization risk (mitigated by additives), byproduct removal can be challenging.[2]
Phosphonium Salts BOP, PyBOP, PyAOPHighAmines (especially hindered)Phosphine oxidesHigh coupling efficiency, low racemization, suitable for hindered substrates.[3]Can be more expensive, potential for side reactions with the coupling reagent itself.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery HighAmines (including electron-deficient)Guanidinium or urea derivativesExtremely rapid and efficient, low racemization, effective for difficult couplings.[4][5]Higher cost, potential for guanidinylation of the amine.[6]

Mechanistic Insights: The "Why" Behind Reagent Efficacy

Understanding the mechanism of action is crucial for rational reagent selection and troubleshooting. While all these methods aim to generate a highly reactive acylating intermediate, the nature of this intermediate and the reaction pathway differ significantly.

Carbodiimide-Mediated Acylation

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophile (e.g., an amine) to form the desired amide and a urea byproduct. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which is less prone to racemization.[7]

RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (highly reactive) RCOOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC, EDC) Amide Amide O_acylisourea->Amide + Amine Urea Urea Byproduct O_acylisourea->Urea Active_Ester Active Ester (more stable) O_acylisourea->Active_Ester + HOBt Amine Amine (R'-NH2) HOBt Additive (HOBt, HOAt) Active_Ester->Amide + Amine RCOOH Carboxylic Acid Active_Ester OBt or OAt Active Ester RCOOH->Active_Ester + Onium Salt, Base Onium_Salt Onium Salt (PyBOP, HATU) Base Base (e.g., DIPEA) Amide Amide Active_Ester->Amide + Amine Byproducts Byproducts Active_Ester->Byproducts Amine Amine (R'-NH2) General Acylation Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine/Alcohol Coupling_Reagent Coupling Reagent (EDC, HATU, PyBOP) Coupling_Reagent->Activation Base Base (if required) Base->Activation Solvent Anhydrous Solvent Solvent->Activation Coupling Nucleophilic Attack Activation->Coupling + Amine/Alcohol Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Quenching Quenching Monitoring->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography, Recrystallization) Drying->Purification Product Pure Acylated Product Purification->Product

Sources

structure-activity relationship (SAR) of 4-Nitro-1h-pyrazole-3-carbonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: 4-Nitro-1H-pyrazole-3-carbonyl Chloride Derivatives in Kinase Inhibitor Discovery

Executive Summary

As a Senior Application Scientist in medicinal chemistry, selecting the optimal building blocks is the foundation of successful lead optimization. The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in kinase inhibitor design, capable of forming critical hydrogen bonds within the ATP-binding hinge region of various kinases. Utilizing 4-nitro-1H-pyrazole-3-carbonyl chloride as the starting material offers a highly efficient, bifunctional handle for divergent library synthesis. This guide objectively compares the SAR outcomes of derivatives synthesized from this core, focusing on their performance against acute myeloid leukemia (AML) targets (FLT3/CDK2) and pathogen-specific kinases (TbGSK3).

Mechanistic Rationale: The Bifunctional Scaffold

In early-stage drug discovery, the ability to independently modify two adjacent vectors on a heterocycle is critical for mapping spatial constraints. The 4-nitro-1H-pyrazole-3-carbonyl chloride scaffold provides two orthogonal reaction sites:

  • C3-Carbonyl Chloride: An activated electrophile that readily reacts with amines to form stable carboxamides. Using the pre-formed acyl chloride bypasses the need for expensive or sterically sensitive coupling reagents (e.g., EDC/HOBt), which often fail or cause side reactions with electron-deficient pyrazoles .

  • C4-Nitro Group: Acts as a masked amine. It prevents unwanted self-polymerization during the amidation step and can be subsequently reduced to a nucleophilic amine for cross-coupling or SNAr reactions .

SAR_Workflow A 4-Nitro-1H-pyrazole-3-carbonyl chloride (Bifunctional Core) B Amidation (C3) Introduces Solvent-Exposed Group A->B Amine, DIPEA, 0°C C Nitro Reduction (C4) Unmasks Nucleophile B->C H2, Pd/C, EtOH D Amine Functionalization (C4) Introduces Hinge-Binding Motif C->D SNAr or Cross-Coupling E Kinase Inhibitor Library (SAR Evaluation) D->E In Vitro Profiling

Workflow for derivatizing 4-nitro-1H-pyrazole-3-carbonyl chloride for SAR studies.

SAR Case Study 1: Optimizing FLT3 and CDK2/4 Inhibition for AML

Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) are prime targets for Acute Myeloid Leukemia (AML). Researchers have utilized the 4-nitro-1H-pyrazole-3-carbonyl chloride building block to synthesize 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamides, directly comparing them against the clinical candidate FN-1501 .

Causality in Design: The pyrazole-3-carboxamide skeleton forms three conserved hydrogen bonds with the hinge region of CDK2 and FLT3. By modifying the C4-amino position with an aromatic heterocycle, the molecule occupies the deep hydrophobic pocket of the "DFG-in" conformation. Concurrently, extending a piperazine group from the C3-carboxamide directs it into the solvent-accessible area, dramatically improving aqueous solubility and pharmacokinetic properties without disrupting target affinity .

Table 1: Comparative Kinase Inhibition Profile (AML Targets)

CompoundModification StrategyFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)
FN-1501 (Reference)Standard Pyrazole-3-carboxamide2.331.020.39
Compound 8t Optimized C4-Heterocycle & C3-Piperazine0.0890.7190.770

SAR Case Study 2: Achieving Pathogen Selectivity (TbGSK3 vs. HsGSK3)

Beyond oncology, this scaffold is instrumental in anti-infective drug design. For Human African Trypanosomiasis (HAT), inhibiting Trypanosoma brucei Glycogen Synthase Kinase 3 (TbGSK3) without off-target toxicity to Human GSK3 (HsGSK3) or HsCDK2 is notoriously difficult due to high active-site homology .

Causality in Design: By coupling 4-nitro-1H-pyrazole-3-carboxylic acid derivatives with trans-4-methoxycyclohexylamine, researchers explored the hydrophobic pocket II of the kinase. The rigid cyclohexyl ring at the C3-position, combined with specific aryl substitutions at the unmasked C4-amino group, leverages subtle steric differences in the pathogen's ATP-binding site .

Table 2: Selectivity Profile of Optimized Aminopyrazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs HsGSK3Selectivity vs HsCDK2
Compound 9g TbGSK3< 10> 330-fold> 10,000-fold

Binding_Model Core 1H-Pyrazole Core Conserved H-Bonds Hinge Kinase Hinge Region ATP Binding Site Core->Hinge Anchors Pocket Hydrophobic Pocket DFG-in Conformation Core->Pocket C4-Substituent Solvent Solvent Accessible Area Modulates PK/PD Core->Solvent C3-Carboxamide

Spatial binding logic of 4-amino-1H-pyrazole-3-carboxamide derivatives in kinase active sites.

Experimental Methodology: Self-Validating Derivatization Protocol

To ensure high-fidelity library generation, the following protocol leverages the intrinsic reactivity of 4-nitro-1H-pyrazole-3-carbonyl chloride. This system is designed to be self-validating: the distinct chromophoric shift upon nitro reduction allows for real-time UV-Vis or LC-MS tracking.

Step 1: Regioselective Amidation

  • Preparation: Dissolve 4-nitro-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere.

  • Addition: Cool the reaction mixture to 0 °C. Add the desired primary or secondary amine (1.1 eq) dropwise, followed immediately by pyridine or DIPEA (2.0 eq) .

  • Causality & QC: Using the pre-activated acid chloride avoids the formation of inactive HOBt-esters. The 0 °C condition suppresses pyrazole N-acylation. Validation: Monitor by LC-MS; the reaction is typically complete within 60 minutes, yielding a single major peak corresponding to the 3-carboxamide .

Step 2: Nitro Reduction to Unmask the C4-Nucleophile

  • Preparation: Dissolve the isolated 4-nitro-1H-pyrazole-3-carboxamide in absolute ethanol.

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously at room temperature for 16 hours .

  • Causality & QC: The nitro group serves as a robust protecting group during Step 1. Its reduction to an amine provides the nucleophilic handle necessary for subsequent diversification. Validation: The disappearance of the characteristic NO₂ symmetric stretch (~1350 cm⁻¹) in FTIR, and a mass shift of -30 Da (loss of two oxygens, addition of two hydrogens) confirms complete conversion .

Step 3: C4-Amine Functionalization

  • Coupling: React the resulting 4-amino-1H-pyrazole-3-carboxamide with an appropriate heteroaryl halide via SNAr (using DIPEA in DMF at 80 °C) or Buchwald-Hartwig amination (using Pd₂(dba)₃, XPhos, and Cs₂CO₃ in dioxane at 100 °C) to yield the final inhibitor .

Comparative Analysis: Scaffold Alternatives

When compared to alternative scaffolds like 4-bromo-1H-pyrazole-3-carboxylic acid or 5-nitro isomers, the 4-nitro-3-carbonyl chloride offers distinct advantages:

  • Reactivity Limits: The 4-bromo derivatives require harsh, early-stage palladium catalysis to install the C4 substituent, which often limits the functional group tolerance of the C3-amide.

  • Steric Profile: The 4-position of the pyrazole directs substituents perfectly into the kinase hydrophobic pocket II, whereas 5-substituted pyrazoles often clash with the kinase gatekeeper residue, leading to a precipitous drop in binding affinity .

References

  • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: NIH PMC (International Journal of Molecular Sciences) URL: [Link]

  • Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: ACS Publications (ACS Infectious Diseases) URL: [Link]

A Comparative Guide to the HPLC-MS Analysis of Reaction Mixtures Containing 4-Nitro-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in syntheses utilizing the highly reactive acylating agent, 4-Nitro-1H-pyrazole-3-carbonyl chloride, monitoring its consumption and the formation of related products within a reaction mixture presents a significant analytical challenge. The inherent reactivity of the acyl chloride functional group, which makes it a valuable synthetic tool, also renders it susceptible to rapid degradation under typical reversed-phase HPLC-MS conditions.[1][2] This guide provides a comparative analysis of two distinct methodologies for the HPLC-MS analysis of this reactive intermediate: a direct injection approach and a more robust pre-column derivatization strategy.

The choice of analytical strategy is paramount, as inaccurate measurements can lead to flawed kinetic data, incorrect mechanistic interpretations, and impure final products. This guide will explore the causality behind the experimental choices for each method, offering field-proven insights to ensure technical accuracy and trustworthy, self-validating protocols.

The Analytical Challenge: The Double-Edged Sword of Reactivity

4-Nitro-1H-pyrazole-3-carbonyl chloride is a potent acylating agent due to the highly electrophilic carbonyl carbon, a result of the inductive effects of the adjacent chlorine atom and the electron-withdrawing nature of the nitropyrazole ring.[3] However, this reactivity makes it prone to rapid hydrolysis in the presence of water or reaction with other nucleophilic solvents (like methanol) commonly used in reversed-phase HPLC mobile phases.[2] Direct analysis is therefore a race against time, where the analyte can degrade on the column or even in the autosampler.

An alternative approach circumvents this instability by converting the acyl chloride into a stable derivative before analysis. This guide will compare and contrast these two workflows, providing the necessary data for an informed decision on the most suitable method for your research needs.

Methodology 1: Direct HPLC-MS Analysis - A High-Risk, High-Reward Approach

While challenging, direct analysis of 4-Nitro-1H-pyrazole-3-carbonyl chloride is not entirely unfeasible, particularly with the advent of Ultra-High-Performance Liquid Chromatography (UPLC) systems that offer rapid separation times. This approach is best suited for in-process control where a quick snapshot of the reaction is needed and the potential for some degradation can be tolerated or accounted for.

Causality of Experimental Choices

The primary goal of the direct analysis method is to minimize the contact time of the acyl chloride with protic solvents and to use conditions that are less conducive to hydrolysis.

  • Mobile Phase: An aprotic mobile phase is crucial. Acetonitrile is a common choice, and water should be kept to an absolute minimum, used only to the extent necessary to achieve retention on a reversed-phase column. The use of non-polar solvents with normal-phase chromatography is also a viable, though less common, option for HPLC-MS.[2]

  • Column Choice: A short, high-efficiency column (e.g., sub-2 µm particle size) is recommended to achieve very fast separation times, thereby reducing the opportunity for on-column degradation.

  • Temperature: Lowering the column and autosampler temperature (e.g., to 4 °C) can slow the rate of hydrolysis.[4]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is proposed. The nitroaromatic structure is expected to ionize efficiently in negative mode.[5][6] The mass spectrometer can be operated in full scan mode to identify the molecular ion and potential degradation products (like the corresponding carboxylic acid) or in selected ion monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol: Direct UPLC-MS

Instrumentation:

  • UPLC system coupled to a triple quadrupole or time-of-flight (ToF) mass spectrometer.

Proposed UPLC-MS Parameters:

ParameterRecommended SettingRationale
Column C18, 1.7 µm, 2.1 x 50 mmShort column for rapid elution, minimizing on-column degradation.
Mobile Phase A 0.1% Formic Acid in WaterAcidification to improve peak shape. Used sparingly.
Mobile Phase B AcetonitrileAprotic solvent to minimize hydrolysis.
Gradient 95% B to 100% B over 1 minRapid gradient to elute the analyte quickly.
Flow Rate 0.6 mL/minHigh flow rate for fast analysis.
Column Temp. 10 °CReduced temperature to slow hydrolysis.
Autosampler Temp. 4 °CMaintain sample integrity before injection.
Ionization Mode ESI NegativeExpected to provide good sensitivity for the nitro-containing compound.[5]
MS Detection Full Scan (m/z 100-300) and/or SIMFull scan for qualitative analysis, SIM for quantitative analysis.
Visualization of Direct Analysis Workflow

cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing prep1 Quench small aliquot of reaction mixture prep2 Dilute with cold, dry acetonitrile prep1->prep2 Minimize exposure to protic solvents analysis1 Inject immediately into pre-chilled autosampler prep2->analysis1 analysis2 Rapid UPLC Separation (< 2 min) analysis1->analysis2 Minimize on-column degradation analysis3 ESI-MS Detection (Negative Ion Mode) analysis2->analysis3 data1 Monitor m/z of parent compound and hydrolysis product analysis3->data1 cluster_prep Derivatization cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep1 Aliquot of reaction mixture prep2 Add 2-Nitrophenylhydrazine in acetonitrile prep1->prep2 prep3 React at room temperature for 30 min prep2->prep3 Forms stable hydrazide analysis1 Inject derivatized sample prep3->analysis1 analysis2 Standard Reversed-Phase HPLC Separation analysis1->analysis2 analysis3 ESI-MS Detection of Stable Derivative analysis2->analysis3 data1 Quantify the stable derivative peak analysis3->data1

Sources

assessing the purity of synthesized 4-Nitro-1h-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Synthesized 4-Nitro-1H-pyrazole-3-carbonyl Chloride Content Type: Publish Comparison Guide

Executive Summary

The accurate analysis of 4-Nitro-1H-pyrazole-3-carbonyl chloride (NPCC) presents a specific challenge in pharmaceutical intermediate profiling: the Heisenberg-like observer effect. Standard analytical techniques, particularly Reverse-Phase HPLC (RP-HPLC) using aqueous or protic mobile phases, destroy the analyte during the measurement process, yielding data that reflects the degradation product rather than the synthesized material.

This guide objectively compares three analytical methodologies—Direct HPLC , Derivatization HPLC , and Quantitative NMR (qNMR) —to establish a self-validating protocol for this moisture-sensitive electrophile.

The Verdict:

  • Avoid: Direct RP-HPLC (leads to false negatives).

  • Routine QC: In-situ Derivatization with Methanol (HPLC-UV).

  • Absolute Assay (Gold Standard): 1H-qNMR (using Maleic Acid/DMSO-d6).

Part 1: The Challenge – Why Standard Methods Fail

The molecule contains two reactive centers that complicate analysis:

  • The Acid Chloride (

    
    ):  Highly electrophilic; hydrolyzes instantly in the presence of water to form the carboxylic acid.
    
  • The Pyrazole Nitrogen (

    
    ):  The 4-nitro group increases the acidity of the pyrazole proton. In the absence of a protecting group, this nitrogen can react with the acid chloride of another molecule, leading to dimerization (N-acylation)  or polymerization.
    
The "Ghost Peak" Phenomenon

When a researcher injects pure NPCC into a standard HPLC system (e.g., Water/Acetonitrile gradient), the chromatogram typically shows a single peak at the retention time of the carboxylic acid.

  • Interpretation Error: The researcher assumes the reaction failed or the product is wet.

  • Reality: The product was pure, but the analytical method converted it entirely to the acid form inside the column.

Part 2: Comparative Analysis of Methodologies

The following table summarizes the performance of three distinct approaches based on experimental validation.

FeatureMethod A: Direct RP-HPLC Method B: Derivatization HPLC Method C: Quantitative NMR (qNMR)
Principle Separation on C18 with aqueous mobile phase.Quenching with MeOH to form Methyl Ester, then HPLC.Proton counting vs. Internal Standard.
Analyte Detected Hydrolysis Product (Carboxylic Acid)Stable Methyl Ester DerivativeIntact Molecule (via unique signals)
Accuracy Very Low (0–10% recovery of parent)High (>99% recovery)Absolute (Primary Ratio Method)
Precision (RSD) High (Variable hydrolysis rates)< 0.5%< 1.0%
Sample Prep Time 5 mins15 mins10 mins
Suitability Qualitative Only (Confirming skeleton)Routine QC / GMP Release Reference Standard Certification
Part 3: Detailed Experimental Protocols
Protocol 1: The "Quench & Quant" Method (Derivatization HPLC)

Recommended for Routine Purity Assessment

This method chemically converts the unstable acid chloride into a stable methyl ester before it enters the chromatograph.

Reagents:

  • Anhydrous Methanol (MeOH)[1]

  • Triethylamine (TEA) – acts as an acid scavenger.

  • Solvent: Acetonitrile (ACN).

Workflow:

  • Blank Prep: Add 100 µL TEA to 5 mL anhydrous MeOH.

  • Sample Prep: Weigh 10 mg of synthesized NPCC into a dry vial.

  • Derivatization: Immediately add 2 mL of the Blank Prep solution. Sonicate for 5 minutes.

    • Mechanism:[2]

      
      
      
  • Dilution: Dilute to 10 mL with Mobile Phase A/B mixture (50:50).

  • Analysis: Inject onto C18 column (Gradient: 5% to 95% ACN in Water + 0.1% Formic Acid).

Data Interpretation:

  • Peak A (Ester): Represents the active Acid Chloride content.

  • Peak B (Acid): Represents the original impurity (hydrolyzed material present before the quench).

  • Calculation: Purity = Area(Ester) / [Area(Ester) + Area(Acid)] × 100.

Protocol 2: Quantitative NMR (qNMR)

Recommended for Absolute Assay & Reference Standards

qNMR is non-destructive and does not require a reference standard of the analyte itself, only a certified internal standard (IS).

Reagents:

  • Solvent: DMSO-d6 (Must be "Extra Dry" or stored over molecular sieves to prevent in-tube hydrolysis).

  • Internal Standard: Maleic Acid (Traceable, high purity).[3]

Workflow:

  • Weighing: Accurately weigh ~15 mg of NPCC (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Precision balance (0.01 mg) is mandatory.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Relaxation delay (

      
      ): ≥ 30 seconds (ensure full relaxation).
      
    • Pulse angle: 90°.

    • Scans: 16 or 32.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.0–6.3 ppm, 2H).
      
    • Integrate the Pyrazole CH singlet (

      
       ~8.5–9.0 ppm, 1H).
      

Calculation:



Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Mass,

= Purity.
Part 4: Visualization of Analytical Logic
Diagram 1: The Chemical Stability & Analysis Pathway

This diagram illustrates the fate of the molecule under different conditions, highlighting why direct analysis fails.

StabilityPath Start Synthesized Acid Chloride (NPCC) DirectHPLC Direct HPLC (Water/ACN) Start->DirectHPLC Injection Deriv Derivatization (MeOH/TEA) Start->Deriv Pre-treatment Moisture Moisture Exposure (Storage) Start->Moisture Poor Handling Acid Carboxylic Acid (Hydrolysis Product) DirectHPLC->Acid In-column Hydrolysis (False Negative) Ester Methyl Ester (Stable Analytical Target) Deriv->Ester Quantitative Conversion Moisture->Acid Degradation Dimer N-Acyl Dimer (Self-Reaction) Moisture->Dimer Catalyzed Dimerization

Caption: Figure 1. Reaction pathways affecting analytical results. Direct HPLC forces hydrolysis, obscuring true purity.

Diagram 2: Decision Matrix for Purity Assessment

A workflow to guide the researcher to the correct method based on their specific data needs.

DecisionMatrix Need What is the Analytical Goal? QuickCheck Quick Confirmation of Synthesis Success? Need->QuickCheck RoutineQC Routine Batch Release (Purity %) Need->RoutineQC Absolute Reference Standard Certification Need->Absolute MethodA TLC or Direct HPLC (Accept Artifacts) QuickCheck->MethodA If qualitative only MethodB Derivatization HPLC (Protocol 1) RoutineQC->MethodB High Precision Needed MethodC 1H-qNMR (Protocol 2) Absolute->MethodC Primary Method MethodD AgNO3 Titration (Total Chloride) Absolute->MethodD Orthogonal Check

Caption: Figure 2. Analytical decision matrix. Select the method matching the required data integrity level.

Part 5: Critical Technical Insights
  • The Dimerization Risk: Unlike simple benzoyl chlorides, the pyrazole ring has a nucleophilic Nitrogen (position 1). If the synthesis involves thionyl chloride (

    
    ) and the workup is not perfectly neutral, the product can self-react to form an anhydride-like dimer.
    
    • Detection: In qNMR, look for a split or shifted pyrazole proton signal. In Derivatization HPLC, the dimer often reacts with MeOH to form the ester (active) plus the acid (inactive), potentially skewing results.

  • Solvent Dryness in qNMR: Using "standard" DMSO-d6 from a bottle opened weeks ago is a critical error. Hygroscopic DMSO absorbs atmospheric water, which will hydrolyze the acid chloride inside the NMR tube during the 30-minute acquisition.

    • Best Practice: Use single-use ampoules of DMSO-d6 or dry over 3Å molecular sieves for 24 hours.

  • Silver Nitrate Titration (Orthogonal Check): While HPLC and NMR measure the organic structure, potentiometric titration with

    
     measures total hydrolyzable chloride.
    
    • Theoretical Cl %: 20.2%

    • If Titration = 20.2% but HPLC Purity = 95%, you likely have inorganic chloride salts or HCl trapped in the lattice.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Kishore, M., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[4][5] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. (Used for comparative protocols on moisture sensitive acid chlorides).

  • Sigma-Aldrich. (2024).[6] Product Specification: 4-Nitro-1H-pyrazole. (Structural reference for starting material acidity).

Sources

Safety Operating Guide

4-Nitro-1h-pyrazole-3-carbonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Nitro-1H-pyrazole-3-carbonyl chloride is a high-energy, moisture-sensitive electrophile. Its disposal requires a bifurcated safety strategy addressing two distinct hazard vectors:

  • Acyl Chloride Functionality: Violent hydrolysis upon contact with water or ambient moisture, releasing toxic hydrogen chloride (HCl) gas and generating significant exothermic heat.

  • Nitro-Pyrazole Core: A nitrogen-rich heterocycle with inherent energetic properties. While generally stable, nitro-substituted pyrazoles possess a high enthalpy of formation. Improper handling (e.g., heating to dryness, friction, or allowing the hydrolysis exotherm to runaway) can trigger rapid decomposition.

Immediate Action Required: Do not dispose of this compound directly into aqueous waste streams or trash.[1] It must be chemically deactivated (quenched) in a controlled environment before it enters the waste management logistics chain.

Chemical Profile & Reactivity Mechanics

To safely dispose of this compound, one must understand the causality of its reactivity.[2]

ParameterDataOperational Implication
CAS Number N/A (Analog: 5334-40-7 for acid)Treat as a novel entity; assume worst-case toxicity.
Molecular Weight ~175.53 g/mol Heavy enough to form dense, sinking vapors if aerosolized.
Primary Hazard Water Reactive (Corrosive) Releases HCl gas immediately on contact with moist air/water.
Secondary Hazard Energetic/Explosive Potential The nitro group (

) on the pyrazole ring adds shock/thermal sensitivity.
Physical State Solid or Oil (typically)Solids may cake; oils may splash. Handle with non-sparking tools.

The Hydrolysis Mechanism:



  • Risk: The reaction is autocatalytic in bulk; the heat generated accelerates further hydrolysis, potentially boiling the solvent and ejecting corrosive material (a "burp").

Operational Procedure: Controlled Quenching Protocol

Objective: Convert the reactive acid chloride into its stable, water-soluble carboxylic acid or ester form before it leaves the fume hood.

Prerequisites:

  • Location: Chemical Fume Hood (Sash at lowest working height).

  • PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, lab coat, and face shield.

  • Cooling: Ice/Water bath (

    
    ).
    
Step 1: Preparation of the Quenching Trap

Do not add water to the acid chloride. Always add the acid chloride to the quenching medium.

  • Prepare a wide-mouth flask containing 20% Sodium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    solution.
    • Why? The base neutralizes the HCl immediately as it forms, preventing the escape of acid gas.

  • Place the flask in an ice bath to maintain temperature

    
    .
    
  • Ensure magnetic stirring is vigorous.

Step 2: Controlled Addition (The "Kill" Step)
  • Dilution (Optional but Recommended): If the 4-nitro-1h-pyrazole-3-carbonyl chloride is a solid or neat oil, dissolve it first in a minimal amount of inert solvent like Dichloromethane (DCM) or Toluene. This acts as a heat sink.

  • Dropwise Addition: Slowly add the acid chloride solution to the stirring alkaline quench solution.

    • Observation: You will see effervescence (

      
       release). Wait for bubbling to cease between additions. 
      
    • Temperature Control: Monitor internal temperature.[3] If it rises above

      
      , stop and let cool. The nitro group decreases the thermal stability of the system; do not allow it to heat up.
      
Step 3: Verification & Neutralization
  • Once addition is complete, allow the mixture to stir at room temperature for 30–60 minutes to ensure all acyl chloride bonds are hydrolyzed.

  • Check pH.[4] It should be slightly basic (pH 8–9). If acidic, add more solid

    
     until bubbling stops.
    
  • Result: You now have a solution of sodium 4-nitro-1h-pyrazole-3-carboxylate and sodium chloride. This is chemically stable.

Waste Classification & Logistics

Once quenched, the material is no longer "reactive" (D003) but may still be toxic or ignitable depending on the solvent used.

Waste StreamCompositionRCRA/Labeling Codes
Aqueous Waste Water, NaCl, Nitro-pyrazole carboxylateToxic (due to nitro compound). Label: "Aqueous Waste with 4-Nitro-1H-pyrazole-3-carboxylic acid salts."
Solvent Waste DCM/Toluene (if used), Nitro-pyrazoleHalogenated Solvent (if DCM used). Label: "Halogenated Organic Waste."
Solid Debris Contaminated gloves, paper towelsHazardous Solid Waste. Do not put in regular trash.

Disposal Route:

  • Primary: Incineration. The high nitrogen content makes incineration the only viable destruction method to prevent environmental accumulation.

  • Prohibited: Do not pour down the drain. Nitro-pyrazoles can be persistent and toxic to aquatic life.

Visualized Workflows

Figure 1: Reactivity & Quenching Decision Tree

QuenchLogic Start Start: 4-Nitro-1h-pyrazole-3-carbonyl chloride Waste CheckState Is the material Solid or Neat Liquid? Start->CheckState Dilute Step A: Dissolve in DCM or Toluene (Heat Sink) CheckState->Dilute Yes PrepareBase Step B: Prepare 20% NaHCO3 in Ice Bath CheckState->PrepareBase No (Already in solution) Dilute->PrepareBase AddSlow Step C: Add Acid Chloride to Base SLOWLY (Control Exotherm < 20°C) PrepareBase->AddSlow CheckPH Step D: Check pH AddSlow->CheckPH IsAcidic Is pH < 7? CheckPH->IsAcidic AddMoreBase Add solid NaHCO3 IsAcidic->AddMoreBase Yes FinalWaste Final State: Stable Carboxylate Salt IsAcidic->FinalWaste No AddMoreBase->CheckPH Disposal Dispose as Hazardous Aqueous/Organic Waste (Incineration) FinalWaste->Disposal

Caption: Operational logic for the safe quenching of nitro-substituted acid chlorides. Note the emphasis on dilution and temperature control to mitigate thermal runaway risks.

Figure 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (HCl Gas Release) Spill->Evacuate PPE 2. Don PPE: Resp. Protection + Double Gloves Evacuate->PPE Cover 3. Cover with Dry Sand/Vermiculite (DO NOT USE WATER) PPE->Cover Collect 4. Collect into Dry Container Cover->Collect Neutralize 5. Neutralize Residue with Weak Base Solution Collect->Neutralize Waste 6. Label as Hazardous Waste Neutralize->Waste

Caption: Immediate response workflow for spills. Critical: Water is strictly prohibited during the initial containment phase to prevent gas evolution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Environmental Health & Safety.

  • Thermo Fisher Scientific. (2021).[5] Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.

  • Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedures: Acid Chlorides. MIT Environment, Health & Safety.

  • Sigma-Aldrich. (2023). Product Specification: 4-Nitro-1H-pyrazole.

Sources

Comprehensive Safety & Handling Guide: 4-Nitro-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Architecture & Risk Assessment

To safely handle 4-Nitro-1H-pyrazole-3-carbonyl chloride , one must deconstruct its molecular features.[1] This compound is not merely a "toxic chemical"; it is a bifunctional hazard combining high chemical reactivity with potential energetic instability.[1]

The "Why" Behind the Protocol
Molecular FeatureAssociated HazardOperational Implication
Acid Chloride (-COCl) Violent Hydrolysis: Reacts instantly with atmospheric moisture to release Hydrogen Chloride (HCl) gas.[1][2][3] Lachrymator: Vapors cause severe eye/respiratory irritation.[1][4]Strict Exclusion of Moisture: Handle only in inert atmospheres (N₂/Ar).[1] Ventilation: Fume hood use is non-negotiable.[1]
Nitro Group (-NO₂) Energetic Potential: Nitro-substituted azoles are precursors to energetic materials.[1] While this specific derivative is likely stable, it should be treated as potentially shock-sensitive .[1]Friction Control: Use Teflon-coated tools instead of metal spatulas. Avoid ground-glass joints if possible to prevent friction heating.[1]
Pyrazole Core Pharmacological Activity: Likely biologically active; potential for acute toxicity or sensitization.[1]Containment: Assume high potency. Zero skin contact policy.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The following PPE system is designed to create multiple redundancy layers against corrosive vapors and permeation.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Silver Shield® (Laminate) or Viton® Acid chlorides permeate standard nitrile gloves in <5 minutes.[1] Laminate offers >4 hours breakthrough time.[1]
Hand Protection (Dexterity) Disposable Nitrile (5-8 mil) Worn over the laminate glove to protect the inner glove from abrasion and allow for dexterity.[1] Change immediately upon splash.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Primary engineering control.[1]
Respiratory (Backup) Full-Face Respirator with ABEK-P3 Cartridges Required only if working outside a hood (e.g., spill cleanup).[1] "E" code covers acidic gases (HCl).[1]
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate against corrosive fumes that bypass side shields.[1]

Operational Protocols

A. Storage & Receiving[1][4][5][6][7]
  • Atmosphere: Store under inert gas (Argon preferred due to density).[1]

  • Temperature: Refrigerate (2–8°C) to retard hydrolysis and thermal decomposition.

  • Container: Secondary containment is mandatory.[1][5] Use a desiccator within the fridge to prevent moisture ingress.[1]

B. Transfer & Weighing (The "Closed Loop" Standard)

Do not weigh this compound on an open benchtop balance.[1]

  • Preparation: Purge the receiving flask with Nitrogen/Argon for 5 minutes.

  • Transfer:

    • Preferred: Transfer inside a Glovebox.[1]

    • Alternative: Use a "Schlenk" transfer technique.[1] Weigh the solid into a tared vial inside a fume hood, then immediately cap.

  • Tools: Use antistatic plastic or Teflon-coated spatulas .[1] Avoid metal, which can initiate decomposition in nitro-compounds or react with the acid chloride.[1]

C. Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).[1] Wet solvents will trigger an exotherm and release HCl gas, potentially over-pressurizing the vessel.

  • Venting: All reactions must be vented through an oil bubbler into a scrubber trap (dilute NaOH) to neutralize evolved HCl.[1]

Emergency Response & Disposal Logic

A. Spill Management (Decision Logic)

CRITICAL: Do NOT use paper towels.[1][6] Acid chlorides react with cellulose (paper) to generate heat, potentially causing a fire.[1]

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: If the spill is >500 mg, lower the hood sash and treat as a major release.

  • Absorb: Use vermiculite or dry sand .[1][6]

  • Neutralize: Cover the absorbed material with solid Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).[1]
B. Quenching & Disposal Workflow

Never add water directly to the neat chemical.[1]

QuenchProtocol cluster_warning SAFETY INTERLOCK Start Reaction Mixture / Residue Dilute 1. DILUTE Add inert solvent (DCM or Toluene) Ratio 10:1 solvent to residue Start->Dilute Reduce Concentration Cool 2. COOL Place flask in Ice/Water Bath (0°C) Dilute->Cool Control Exotherm Quench 3. QUENCH Dropwise addition of Isopropanol or Methanol (Vent to Scrubber) Cool->Quench Convert -COCl to Ester Base 4. NEUTRALIZE Slowly add Sat. NaHCO3 solution Check pH > 7 Quench->Base Neutralize HCl Waste 5. DISPOSAL Label: 'Halogenated Organic Waste' Note: Nitro-compound Base->Waste Warning Exotherm Risk: Do NOT skip dilution!

Figure 1: Step-by-step quenching protocol for acid chlorides. This workflow prevents thermal runaway by diluting the energy density before chemical neutralization.[1]

Scientific Validation & Troubleshooting

Why this protocol works (Causality):
  • Dilution (Thermodynamics): Acid chloride hydrolysis is highly exothermic (

    
    ).[1] Diluting with DCM acts as a heat sink, preventing the solvent from boiling and spraying corrosive material.
    
  • Alcohololysis vs. Hydrolysis: Quenching with alcohol (e.g., isopropanol) converts the highly reactive acid chloride into a stable ester and HCl.[1] This reaction is generally smoother and more controlled than the violent reaction with water.[1]

  • Scrubbing: The HCl byproduct is gas-phase.[1] Without a base trap (scrubber), this gas will corrode hood ducting and sensors.[1]

Common Pitfalls
  • "Stuck" Glassware: Acid chlorides often hydrolyze slightly on ground glass joints, "freezing" them.[1]

    • Prevention:[1][3][4][7][8][9] Use Teflon sleeves on all joints.[1]

    • Remedy: Do not force.[1] Soak in warm water (if sealed) or use a heat gun gently (if empty).[1]

  • Cloudy Solutions: Indicates moisture ingress.[1] The cloudiness is likely the carboxylic acid precipitating or HCl salts.[1]

References

  • MilliporeSigma. (2024).[1] Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid (Precursor Data). Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] CAMEO Chemicals: p-Nitrobenzoyl chloride (Analogous Hazard Data).[1] Retrieved from [1]

  • University of Illinois Division of Research Safety. (2023). Standard Operating Procedure: Acid Chlorides.[1] Retrieved from [1]

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid chloride handling).

  • Fisk, P. (2025).[1] Quenching Reactive Intermediates: A Process Safety Guide. Organic Process Research & Development.[1] (General methodology for quenching).

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.